Manganese(II) tartrate
Description
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Properties
CAS No. |
14998-36-8 |
|---|---|
Molecular Formula |
C4H4MnO6 |
Molecular Weight |
203.01 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
LAYZVIPDEOEIDY-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Other CAS No. |
14998-36-8 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Manganese(II) Tartrate
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a transition metal coordination compound. Due to the versatile coordinating ability of the tartrate ligand, these compounds exhibit a range of interesting physical properties and have potential applications in materials science and medicine.[1] This document details a common gel diffusion synthesis protocol and outlines the key characterization techniques used to verify the compound's structure, composition, and thermal stability.
Synthesis of this compound
A reliable method for growing single crystals of this compound is the single diffusion gel growth technique. This method allows for slow, controlled crystallization at room temperature, yielding well-defined crystals.[2]
Experimental Protocol: Gel Diffusion Method
The synthesis of this compound crystals can be achieved using a single diffusion method in an agar-agar gel medium.[2]
Materials:
-
Manganese(II) Chloride (MnCl₂)
-
Disodium Tartrate (Na₂C₄H₄O₆)
-
Agar-agar powder
-
Deionized water
-
Glass test tubes
Procedure:
-
Gel Preparation: Prepare a 1% agar-agar gel by dissolving the powder in boiling deionized water. Pour the hot, clear solution into clean test tubes and allow it to cool and set at room temperature.
-
Reactant Addition: Once the gel has set, carefully pour a 1M solution of disodium tartrate over the gel. This solution will slowly diffuse into the gel matrix.
-
Crystal Growth: After a period of approximately 24 hours, carefully add a 1M solution of manganese(II) chloride as the top layer. Seal the test tubes to prevent evaporation.
-
Incubation and Harvesting: Allow the setup to stand undisturbed at room temperature. Over approximately 25 days, translucent, pinkish manganese tartrate crystals will grow within the gel medium.[2]
-
Purification: Carefully remove the grown crystals from the gel, wash them with deionized water to remove any adhering gel or unreacted reagents, and dry them at room temperature.
Synthesis Workflow
Characterization of this compound
Following synthesis, the harvested crystals are subjected to various analytical techniques to confirm their identity and characterize their physicochemical properties.
Characterization Workflow
Powder X-ray Diffraction (XRD)
XRD analysis is used to determine the crystal structure, phase purity, and unit cell dimensions of the synthesized material.
Experimental Protocol: A powder XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5418 Å). Data is typically collected over a 2θ range of 10-80° with a slow scan speed to ensure good resolution. The resulting diffraction pattern is then compared with standard databases for phase identification, and the lattice parameters are calculated from the peak positions.
Results: The crystal structure of this compound can vary based on its hydration state. Manganese(II) L-tartrate tetrahydrate (MnC₄H₄O₆·4H₂O) has been identified as having an orthorhombic crystal system.[3] In contrast, crystals grown via the agar-agar gel method have been reported to belong to the triclinic system.[2] This highlights the influence of the synthesis method on the final crystal structure.
| Parameter | Manganese(II) L-tartrate tetrahydrate[3] |
| Crystal System | Orthorhombic |
| Space Group | P2₁ |
| a (Å) | 6.092 |
| b (Å) | 12.285 |
| c (Å) | 7.285 |
| β (°) | 112 |
| Molecules per unit cell (Z) | 2 |
Table 1: Crystallographic Data for Manganese(II) L-tartrate tetrahydrate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the this compound complex, confirming the coordination of the tartrate ligand to the manganese ion.
Experimental Protocol: The FTIR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet by mixing a small amount of the powdered crystal with dry potassium bromide and pressing it into a transparent disk.
Results: The FTIR spectrum of this compound shows characteristic absorption bands that confirm its composition.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3100–3600 | O-H stretching of water of crystallization | |
| ~1600 | Carboxyl (C=O) group stretching vibrations | |
| 1399 | >C=O symmetric vibration | [2] |
| 1220 | C-O stretching mode | [2] |
| 950–630 | O-H deformation and C-H stretching | |
| 717 | Mn-O (Metal-Oxygen) stretching | [2] |
Table 2: Key FTIR Absorption Bands for this compound.
The broad band in the 3100–3600 cm⁻¹ region is indicative of the presence of water molecules in the crystal lattice. The shifts in the carboxyl group vibrations compared to free tartaric acid suggest coordination to the manganese(II) ion. The band at 717 cm⁻¹ is direct evidence of the formation of the metal-oxygen bond.[2]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pathway of the compound.
Experimental Protocol: A small, accurately weighed sample of the crystalline powder is heated in a crucible (typically alumina) from room temperature to an elevated temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen). The TGA instrument measures the change in mass, while the DSC measures the heat flow associated with thermal events like dehydration and decomposition.
Results: The thermal analysis of this compound reveals a multi-step decomposition process. The hydrated crystals first lose their water molecules before the anhydrous tartrate decomposes into manganese oxides.
| Temperature Range | Event | Observation | Reference |
| ~341°C | Dehydration | Endothermic peak (DSC), mass loss (TGA) | [2] |
| >341°C | Decomposition | Exothermic peaks, significant mass loss | |
| Final Stage | Oxide Formation | Stable residual mass corresponding to manganese oxide |
Table 3: Thermal Decomposition Profile of this compound.
The TGA and DSC data confirm the presence of water of crystallization, which is lost at around 341°C.[2] Upon further heating, the anhydrous salt decomposes, ultimately forming stable manganese oxides.
Conclusion
This guide outlines a reproducible gel diffusion method for the synthesis of this compound crystals and details the essential characterization techniques for their analysis. The combined data from XRD, FTIR, and thermal analysis provide a comprehensive profile of the synthesized compound, confirming its crystal structure, the presence of key functional groups, and its thermal decomposition behavior. These protocols and the presented data serve as a valuable resource for researchers working with transition metal tartrates and in the development of new materials.
References
Unveiling the Crystal Architecture of Manganese(II) L-Tartrate Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of manganese(II) L-tartrate tetrahydrate (MnC₄H₄O₆·4H₂O). The following sections detail the crystallographic parameters, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This document is intended to serve as a comprehensive resource for researchers in crystallography, materials science, and pharmaceutical development.
Crystallographic Data
The crystal structure of manganese(II) L-tartrate tetrahydrate was first reported by Soylu in 1985. The compound crystallizes in the monoclinic system with the space group P2₁. Key crystallographic data are summarized in Table 1.[1] Each manganese atom is coordinated to six oxygen atoms, four originating from two chelate rings of two tartrate ions and two from water molecules.[1]
While the fundamental crystallographic parameters are established, detailed atomic coordinates, bond lengths, and bond angles were not available in the public domain at the time of this review.
Table 1: Crystallographic Data for Manganese(II) L-Tartrate Tetrahydrate [1]
| Parameter | Value |
| Formula | MnC₄H₄O₆·4H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 6.092(5) Å |
| b | 12.285(7) Å |
| c | 7.285(4) Å |
| β | 112° |
| Molecules per unit cell (Z) | 2 |
Experimental Protocols
This section outlines the methodologies for the synthesis and characterization of manganese(II) L-tartrate tetrahydrate single crystals. The protocols are based on established techniques for growing metal-organic crystals.
Synthesis: Single Diffusion Gel Growth Technique
The growth of single crystals of manganese(II) L-tartrate tetrahydrate can be achieved using a single diffusion gel growth technique at room temperature.[2][3] This method allows for slow and controlled crystallization, yielding high-quality single crystals.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
L-tartaric acid (C₄H₆O₆)
-
Sodium metasilicate (Na₂SiO₃) solution (specific gravity adjusted to 1.04 g/cm³)
-
Deionized water
-
Glass test tubes (25 mm diameter, 150 mm length)
Procedure:
-
Gel Preparation: A gel medium is prepared by acidifying a solution of sodium metasilicate with L-tartaric acid. A 1 M solution of L-tartaric acid is added to the sodium metasilicate solution until a pH of approximately 4.0 is reached. This mixture is then transferred to test tubes and allowed to set for 48-72 hours.
-
Reactant Addition: Once the gel has set, a 1 M aqueous solution of manganese(II) chloride tetrahydrate is carefully layered on top of the gel.
-
Crystal Growth: The test tubes are sealed and left undisturbed at ambient temperature. Over a period of several days to weeks, the manganese(II) chloride will diffuse into the gel and react with the tartaric acid, leading to the formation of single crystals of manganese(II) L-tartrate tetrahydrate within the gel matrix.
-
Crystal Harvesting: The grown crystals are carefully harvested from the gel, washed with deionized water to remove any residual reactants, and dried at room temperature.
Characterization Techniques
Single-Crystal X-ray Diffraction (SCXRD): The crystal structure of a harvested single crystal is determined using a single-crystal X-ray diffractometer. A suitable crystal is mounted on a goniometer head and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and atomic coordinates.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Thermal analysis is performed to study the decomposition and thermal stability of the compound. A small sample of the crystalline material is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). TGA measures the change in mass as a function of temperature, while DTA measures the temperature difference between the sample and a reference material. These analyses provide information about the dehydration process and the decomposition of the tartrate ligand. The thermal decomposition of similar metal tartrates shows an initial weight loss corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt to the metal oxide.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the compound. A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands for the carboxylate (COO⁻) and hydroxyl (-OH) groups of the tartrate ligand, as well as the vibrations of the coordinated water molecules, can be identified. For metal tartrates, characteristic peaks include those for >C=O symmetric vibration and C-O stretching mode, as well as metal-oxygen stretching.[2]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of manganese(II) L-tartrate tetrahydrate.
References
An In-Depth Technical Guide to the Thermal Decomposition of Manganese(II) Tartrate
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of manganese(II) tartrate. It details the synthesis, decomposition pathway, and experimental protocols for analysis, presenting quantitative data in a structured format. This document is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the applications of manganese compounds. This compound and its decomposition products have applications in catalysis, materials science, and as precursors for other manganese-based materials.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a reactive crystallization process in an aqueous medium. This method is efficient and can be performed at ambient temperatures, which is advantageous for materials that may be sensitive to higher temperatures.[2]
Typical Protocol: A common synthesis route involves the reaction of a soluble manganese(II) salt, such as manganese(II) chloride (MnCl₂), with a tartrate source like L-tartaric acid (C₄H₆O₆).[2]
-
An aqueous solution of L-tartaric acid is prepared using distilled water.
-
The solution is neutralized with a base, such as sodium carbonate (Na₂CO₃), to form a disodium tartrate solution.[2]
-
A separate aqueous solution of a manganese(II) salt (e.g., manganese(II) chloride tetrahydrate) is prepared.
-
The manganese(II) salt solution is then added to the tartrate solution, initiating the precipitation of this compound.[2]
-
The resulting precipitate is filtered, washed several times with distilled water to remove any soluble impurities, and subsequently dried at a controlled temperature (e.g., 80°C) to yield the final product, often a hydrate.[3]
Thermal Analysis and Decomposition Pathway
The thermal decomposition of this compound is a multi-stage process that is highly dependent on the atmospheric conditions (e.g., inert or oxidizing) and the heating rate. The primary techniques used to investigate this process are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[2][4]
The decomposition generally proceeds through two main stages:
-
Dehydration: The initial stage involves the loss of water molecules of crystallization. Hydrated this compound, upon heating, releases its water content to form the anhydrous compound.[4] This step is characterized by an endothermic peak in the DTA/DSC curve.
-
Decomposition of Anhydrous Tartrate: Following dehydration, the anhydrous this compound undergoes decomposition. This process involves the breakdown of the tartrate ligand, leading to the formation of a manganese oxide as the solid residue and the release of gaseous products such as CO, CO₂, and H₂O.[4] Research indicates that for bivalent metal tartrates, this decomposition often occurs in a single step to the respective metal oxide.[4]
The final manganese oxide product depends on the atmosphere. In an oxidizing atmosphere like air, the likely product is Mn₂O₃, which can be further reduced to Mn₃O₄ at higher temperatures.[5][6] In an inert atmosphere, the formation of MnO is more probable.[7]
The thermal stability of anhydrous this compound is comparable to that of cobalt(II) tartrate.[4]
The logical flow for investigating the thermal decomposition of this compound is depicted below.
Caption: Experimental workflow for thermal analysis.
The following diagram illustrates the proposed thermal decomposition pathway of hydrated this compound in an oxidizing atmosphere.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 14998-36-8 | Benchchem [benchchem.com]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. globethesis.com [globethesis.com]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Manganese(II) Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of manganese(II) tartrate in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility, the key factors influencing it, and detailed experimental protocols for its determination.
Introduction to this compound
This compound, with the chemical formula MnC₄H₄O₆, is the manganese(II) salt of tartaric acid. It typically exists as a white crystalline solid, often in a monohydrated form (MnC₄H₄O₆ · H₂O).[1] This compound is of interest in various fields, including analytical chemistry, as a catalyst in organic synthesis, and as a source of manganese in microbiological research.[1] An understanding of its solubility is crucial for its application in these areas, particularly in drug development where bioavailability and formulation are critical.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound Monohydrate
| Solvent | Qualitative Solubility |
| Water | Soluble[1] |
| Ethanol | Slightly Soluble[1] |
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by several factors, primarily the formation of complex ions in solution and the pH of the solvent.
Complex Ion Formation
In aqueous solutions, the solubility of this compound is significantly influenced by the formation of soluble complex ions between the manganese(II) cation (Mn²⁺) and the tartrate anion (C₄H₄O₆²⁻). The tartrate ion can act as a chelating agent, forming stable complexes with transition metal ions like manganese(II). This complexation equilibrium shifts the overall dissolution equilibrium towards the formation of soluble species, thereby increasing the solubility of the salt.
The dissolution and complexation can be represented by the following equilibria:
-
Dissolution of solid this compound: MnC₄H₄O₆(s) ⇌ Mn²⁺(aq) + C₄H₄O₆²⁻(aq)
-
Formation of soluble this compound complex: Mn²⁺(aq) + C₄H₄O₆²⁻(aq) ⇌ --INVALID-LINK--
The overall reaction demonstrates how the formation of the soluble complex drives the dissolution of the solid:
MnC₄H₄O₆(s) ⇌ --INVALID-LINK--
Caption: Dissolution and complexation equilibria of this compound.
Influence of pH
The pH of the solvent is a critical factor affecting the solubility of this compound.
-
Acidic Conditions: In acidic solutions, the tartrate ion (C₄H₄O₆²⁻) will be protonated to form bitartrate (HC₄H₄O₆⁻) and tartaric acid (H₂C₄H₄O₆). This reduces the concentration of free tartrate ions available to precipitate with Mn²⁺ ions, thus increasing the solubility of this compound. The equilibrium will shift to the right, favoring dissolution.
C₄H₄O₆²⁻(aq) + H⁺(aq) ⇌ HC₄H₄O₆⁻(aq) HC₄H₄O₆⁻(aq) + H⁺(aq) ⇌ H₂C₄H₄O₆(aq)
-
Alkaline Conditions: In alkaline solutions, the solubility of manganese(II) ions is generally low due to the precipitation of manganese(II) hydroxide (Mn(OH)₂). Therefore, at a sufficiently high pH, the manganese(II) ions from the dissolved tartrate salt will precipitate as hydroxide, which could indirectly affect the overall observed solubility of this compound.
Experimental Protocols for Solubility Determination
Given the absence of readily available quantitative data, the following protocols are provided as a guide for researchers to determine the solubility of this compound in various solvents.
General Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination.
Method 1: Gravimetric Determination
This method is suitable for determining solubility in a volatile solvent.
Materials:
-
This compound
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed container.
-
Evaporate the solvent completely in a drying oven at a temperature that does not cause decomposition of the this compound.
-
Once the solvent is evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried residue.
-
Calculate the mass of the dissolved this compound and express the solubility in g/100mL or other appropriate units.
Method 2: Spectrophotometric Determination of Manganese
This method is applicable for aqueous solutions or solutions where manganese(II) can be quantified using a colorimetric reaction.
Materials:
-
Saturated solution of this compound (prepared as in Method 1)
-
Reagents for manganese determination (e.g., for complexometric titration or colorimetric analysis)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a saturated solution of this compound and separate the solid phase as described in Method 1.
-
Accurately dilute a known volume of the clear supernatant with an appropriate solvent (e.g., deionized water).
-
Determine the concentration of manganese(II) in the diluted solution using a suitable analytical technique. A common method is spectrophotometry after complexation with a chromogenic agent.
-
Prepare a series of standard solutions of known manganese(II) concentrations and measure their absorbance to create a calibration curve.
-
Measure the absorbance of the diluted sample and determine the manganese(II) concentration from the calibration curve.
-
Calculate the original concentration of manganese(II) in the saturated solution and, consequently, the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a thorough understanding of the qualitative aspects of its solubility and the critical factors that influence it, namely complex ion formation and pH. The detailed experimental protocols offered herein provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to determine the precise solubility of this compound in various solvents, which is essential for its effective application and formulation. Further research to quantify the solubility of this compound under different conditions is highly encouraged to fill the existing data gap.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of Manganese(II) Tartrate Complexes
This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize this compound complexes. It details experimental protocols, presents quantitative data from structural and thermal analyses, and illustrates key experimental workflows. This document is intended to serve as a valuable resource for professionals engaged in the research and development of metal-based compounds.
Introduction
This compound complexes are coordination compounds formed between the manganese(II) ion (Mn²⁺) and tartaric acid. These complexes are of significant interest in various fields, including materials science and medicine, due to the versatile coordination chemistry of the tartrate ligand and the paramagnetic nature of the high-spin d⁵ Mn(II) center.[1][2] Accurate characterization is crucial for understanding their structure-property relationships. This guide focuses on the principal spectroscopic methods employed for this purpose: Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and X-ray Diffraction, supplemented by thermal analysis.
Synthesis and Crystal Growth
A common method for preparing single crystals of this compound is the single diffusion gel growth technique.[3] This method allows for the slow formation of high-quality crystals suitable for detailed structural analysis.
Logical Workflow for Synthesis and Characterization
References
An In-depth Technical Guide to Manganese(II) Tartrate: Chemical Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of manganese(II) tartrate, a compound of growing interest in materials science and biomedical research. The document details its chemical formula and physicochemical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its interactions with key cellular signaling pathways.
Chemical Formula and Physicochemical Properties
This compound can exist in anhydrous and hydrated forms, most commonly as a monohydrate or tetrahydrate. It typically presents as a white crystalline solid.[1]
Chemical Formula and Molecular Weight
The chemical formula and molecular weight of this compound vary depending on its degree of hydration.
| Form | Chemical Formula | Molecular Weight ( g/mol ) |
| Anhydrous | C₄H₄MnO₆ | 203.01[2] |
| Monohydrate | C₄H₆MnO₇ | 221.02[3][4] |
| Tetrahydrate | MnC₄H₄O₆ · 4H₂O | 275.07 |
Physical and Chemical Properties
Table of Physicochemical Properties
| Property | Value |
| Appearance | White crystalline solid[1] |
| Solubility | Soluble in water, slightly soluble in ethanol[1] |
| Melting Point | Data not readily available |
| Density | Data not readily available |
Experimental Protocols
Synthesis of this compound Monohydrate
A common method for the synthesis of this compound is through a precipitation reaction in an aqueous solution.[5]
Materials:
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.5 M aqueous solution of manganese(II) sulfate monohydrate.
-
Prepare a 0.5 M aqueous solution of potassium sodium tartrate tetrahydrate.
-
Slowly add the manganese(II) sulfate solution to the potassium sodium tartrate solution with constant stirring.
-
A white precipitate of this compound will form.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Finally, wash the precipitate with ethanol to facilitate drying.
-
Dry the resulting white powder in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain this compound monohydrate.
Workflow for the synthesis and characterization of this compound.
Characterization of this compound
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized this compound and confirm the coordination of the tartrate ligand to the manganese(II) ion.
-
Procedure: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded in the range of 4000-400 cm⁻¹.
-
Expected Results: The spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-O functional groups of the tartrate ligand. A band in the lower frequency region (typically below 600 cm⁻¹) can be attributed to the Mn-O bond, confirming the formation of the complex.[6]
2.2.2. Powder X-ray Diffraction (XRD)
Powder XRD is employed to determine the crystalline structure and phase purity of the synthesized compound.
-
Procedure: A powdered sample is evenly spread on a sample holder, and the XRD pattern is recorded using a diffractometer with Cu Kα radiation.
-
Expected Results: The diffraction pattern will show a series of peaks at specific 2θ angles, which are characteristic of the crystalline structure of this compound. The obtained pattern can be compared with standard diffraction data to confirm the crystal system and phase purity. Studies on similar tartrate compounds have indicated an orthorhombic crystal structure.[7]
2.2.3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to study the thermal stability and decomposition of this compound.
-
Procedure: A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The TGA instrument records the change in mass as a function of temperature, while the DSC measures the heat flow.
-
Expected Results: The TGA curve for hydrated this compound is expected to show an initial weight loss corresponding to the removal of water molecules. At higher temperatures, further weight loss will occur due to the decomposition of the tartrate moiety, likely leading to the formation of manganese oxides as the final product.[7] The DSC curve will indicate whether these processes are endothermic or exothermic.
Interaction with Cellular Signaling Pathways
While specific studies on the signaling pathways affected by this compound are limited, research on manganese ions provides valuable insights into their potential biological effects. Manganese is an essential cofactor for many enzymes and can modulate various signaling pathways. However, at elevated concentrations, it can be neurotoxic. The following diagrams illustrate some of the key signaling pathways known to be influenced by manganese.
PI3K/Akt and MAPK Signaling Pathways
Manganese can influence cell survival and apoptosis by modulating the PI3K/Akt and MAPK signaling pathways.
Influence of manganese on the PI3K/Akt and MAPK signaling pathways.
NF-κB Signaling Pathway
Manganese can also modulate inflammatory responses through its interaction with the NF-κB signaling pathway.
Manganese-mediated activation of the NF-κB signaling pathway.
Applications and Future Perspectives
This compound and other manganese compounds are being explored for a variety of applications.
-
Catalysis: It is used as a catalyst in organic synthesis.[1]
-
Precursor for Materials: It serves as a precursor for the synthesis of manganese oxide nanoparticles and other manganese compounds.[1]
-
Biomedical Research: Due to the biological activity of manganese, its complexes are being investigated for their potential antioxidant and anticancer properties.[1] The ability of manganese to modulate key signaling pathways makes it a person of interest for drug development, although the dual role of manganese in promoting cell survival and apoptosis necessitates careful consideration of dosage and cellular context.
Further research is needed to fully elucidate the specific mechanisms of action of this compound and to explore its full potential in various scientific and therapeutic areas. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
An In-depth Technical Guide to Manganese(II) Tartrate: Properties, Safety, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of manganese(II) tartrate, a compound of interest in various scientific and research applications. This document consolidates available data on its chemical and physical properties, safety information, and its role in biological systems, with a focus on providing researchers and drug development professionals with the necessary information for its handling and potential applications.
Chemical Identification and Properties
This compound exists in both anhydrous and hydrated forms. The most common hydrated form is the monohydrate. The Chemical Abstracts Service (CAS) numbers for these forms are provided below.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 14998-36-8 | C₄H₄MnO₆ |
| This compound Monohydrate | 36680-83-8 | C₄H₆MnO₇ |
This compound monohydrate is described as a white crystalline solid.[1] It is soluble in water and slightly soluble in ethanol.[1]
Table 1: Physicochemical Properties of this compound Monohydrate
| Property | Value | Source |
| Molecular Weight | 221.02 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water, slightly soluble in ethanol | [1] |
Safety Data
2.1. Hazard Identification
Manganese compounds, in general, are associated with the following hazards:
-
Specific target organ toxicity (repeated exposure): May cause damage to organs, particularly the brain, through prolonged or repeated exposure, primarily via inhalation.
-
Serious eye damage/eye irritation.
-
Harmful if swallowed.
-
May be harmful to aquatic life with long-lasting effects.
Table 2: GHS Hazard Statements for Soluble Manganese(II) Compounds
| Hazard Statement | Code | Source |
| May cause damage to organs (Brain) through prolonged or repeated exposure if inhaled. | H373 | |
| Causes serious eye damage. | H318 | |
| Harmful if swallowed. | H302 | |
| Harmful to aquatic life. | H402 | |
| Toxic to aquatic life with long lasting effects. | H411 |
2.2. Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and protective clothing. Wash hands thoroughly after handling.[3][4]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[4]
2.3. First Aid Measures
-
After inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Experimental Protocols
3.1. Proposed Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are limited. However, the biological effects of the manganese(II) ion are well-documented, particularly its role in neurotoxicity.[6] Excess manganese exposure can lead to a neurological disorder known as manganism, which shares some symptoms with Parkinson's disease.[7]
The following diagrams illustrate some of the key signaling pathways known to be affected by manganese. It is plausible that this compound, as a source of manganese(II) ions, could influence these pathways.
4.1. Manganese-Induced Neurotoxicity Signaling
Manganese-induced neurotoxicity involves multiple signaling pathways, leading to oxidative stress, inflammation, and apoptosis in neuronal cells.[7]
Caption: Key signaling events in manganese-induced neurotoxicity.
4.2. Role of Manganese in cGAS-STING Pathway Activation
Recent studies have shown that manganese(II) complexes can activate the cGAS-STING pathway, which is involved in the innate immune response.[8] This suggests a potential role for manganese compounds in immunotherapy.
Caption: Manganese(II) complexes can activate the cGAS-STING pathway.[8]
Potential Applications
This compound monohydrate has been noted for its use in various fields:
-
Analytical Chemistry: Used as a reagent in chemical analysis.[1]
-
Catalysis: Employed as a catalyst in organic synthesis reactions.[1]
-
Materials Science: Utilized in the preparation of manganese oxide nanoparticles.[1]
-
Medical Research: Investigated for its potential antioxidant and anticancer properties, and its possible role in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[1]
Conclusion
This compound is a compound with established and emerging applications in chemistry, materials science, and biomedical research. While specific safety and toxicological data for the tartrate salt are not extensively documented, the known hazards associated with soluble manganese compounds necessitate careful handling and adherence to safety protocols. The general mechanisms of manganese-induced biological effects, particularly neurotoxicity, provide a framework for understanding its potential physiological impact. Further research is warranted to fully elucidate the specific properties and biological activities of this compound to expand its utility in scientific and therapeutic applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 36680-83-8 CAS MSDS (this compound MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. This compound | 14998-36-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies [frontiersin.org]
- 8. Manganese(ii) complexes stimulate antitumor immunity via aggravating DNA damage and activating the cGAS-STING pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide on the Coordination Chemistry of Manganese(II) with Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of manganese(II) with tartaric acid, a fundamental interaction with implications in various scientific domains, including analytical chemistry, materials science, and biochemistry. This document synthesizes key data, experimental methodologies, and structural information to serve as a vital resource for professionals in research and development.
Introduction to Manganese(II)-Tartrate Coordination
Manganese(II), a biologically essential metal ion, readily forms complexes with a variety of organic ligands. Tartaric acid, a naturally occurring dicarboxylic acid with two hydroxyl groups, acts as a versatile chelating agent. The coordination of Mn(II) with tartaric acid is influenced by factors such as pH, temperature, and the stereochemistry of the tartaric acid isomer (L-, D-, or meso). The resulting complexes can range from simple mononuclear species in solution to intricate polynuclear coordination polymers in the solid state. Understanding the thermodynamics and kinetics of these interactions is crucial for applications ranging from the design of novel materials to the formulation of pharmaceutical agents.
Quantitative Data on Complex Formation
The stability of manganese(II)-tartrate complexes in aqueous solution has been investigated, primarily through potentiometric titrations. These studies provide quantitative measures of the strength of the metal-ligand interaction.
Table 1: Stability Constants of Manganese(II)-Tartrate Complexes
| Complex Species | Log β | Temperature (°C) | Ionic Strength (M) | Method | Reference |
| [Mn(L-tartrate)] | 2.54 ± 0.05 | 25 | 0.1 (KNO₃) | Potentiometry | [1] |
| [Mn(L-tartrate)₂]²⁻ | 4.38 ± 0.08 | 25 | 0.1 (KNO₃) | Potentiometry | [1] |
Note: β represents the overall stability constant.
Experimental Protocols
Detailed experimental procedures are critical for the synthesis, characterization, and analysis of manganese(II)-tartrate complexes. The following sections outline key methodologies cited in the literature.
Synthesis of Manganese(II) L-Tartrate Tetrahydrate
A common method for the preparation of crystalline manganese(II) L-tartrate tetrahydrate involves the reaction of a soluble manganese(II) salt with L-tartaric acid in an aqueous solution.
Procedure:
-
Dissolve a stoichiometric amount of manganese(II) sulfate (MnSO₄·H₂O) in deionized water.
-
In a separate beaker, dissolve an equimolar amount of L-tartaric acid in deionized water.
-
Slowly add the L-tartaric acid solution to the manganese(II) sulfate solution with constant stirring.
-
Adjust the pH of the resulting solution to approximately 5-6 by the dropwise addition of a dilute sodium hydroxide solution. A precipitate will begin to form.
-
Gently heat the suspension to around 60-70 °C for 30 minutes to promote crystal growth.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals several times with cold deionized water and finally with a small amount of ethanol.
-
Dry the product in a desiccator over silica gel.
Potentiometric Titration for Stability Constant Determination
The determination of stability constants for metal complexes is often achieved through potentiometric titrations, following the Calvin-Bjerrum method.
Materials:
-
A high-precision pH meter with a combined glass electrode.
-
A thermostated titration vessel.
-
Standardized solutions of a strong acid (e.g., HNO₃), a strong base (e.g., NaOH, carbonate-free), manganese(II) nitrate (Mn(NO₃)₂), and tartaric acid.
-
An inert salt solution to maintain constant ionic strength (e.g., KNO₃).
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a series of titration solutions in the thermostated vessel, each with a known total volume and ionic strength. The sets of solutions typically include:
-
Acid titration: Strong acid + inert salt.
-
Ligand titration: Strong acid + tartaric acid + inert salt.
-
Metal-ligand titration: Strong acid + tartaric acid + Mn(NO₃)₂ + inert salt.
-
-
Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.
-
From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
The formation curve is then constructed by plotting n̄ against the negative logarithm of the free ligand concentration (pL).
-
The stepwise and overall stability constants (K and β) are then determined from the formation curve using computational methods.
Complexometric Determination of Manganese(II) using Tartaric Acid as a Masking Agent
Tartaric acid can be employed as a masking agent in the complexometric titration of manganese(II) with EDTA.[1][2] This method is useful for determining the concentration of Mn(II) in the presence of other metal ions.
Procedure:
-
To an aliquot of the sample solution containing manganese(II), add a known excess of a standard EDTA solution.
-
Adjust the pH of the solution to 5-6 using a suitable buffer (e.g., hexamine).
-
Add xylenol orange as an indicator.
-
Titrate the excess, unreacted EDTA with a standard lead nitrate solution until the color changes from yellow to red-violet.
-
To this solution, add a 10% solution of tartaric acid.[2] The tartaric acid will displace the EDTA from the Mn-EDTA complex.
-
Titrate the liberated EDTA with the standard lead nitrate solution until the endpoint is reached again. The volume of lead nitrate solution used in this second titration corresponds to the amount of manganese(II) in the sample.[2]
Structural and Spectroscopic Characterization
The coordination environment of manganese(II) in its tartrate complexes has been elucidated through various analytical techniques.
Crystal Structure of Manganese(II) L-Tartrate Tetrahydrate
The solid-state structure of manganese(II) L-tartrate tetrahydrate, MnC₄H₄O₆·4H₂O, has been determined by single-crystal X-ray diffraction.[3]
-
Crystal System: Orthorhombic
-
Space Group: P2₁2₁2₁
-
Coordination Environment: Each manganese(II) ion is octahedrally coordinated to six oxygen atoms.
-
Ligand Coordination: Two tartrate ions act as chelating ligands, each coordinating to the manganese center through one carboxylate oxygen and the adjacent hydroxyl oxygen.
-
Water Coordination: Two water molecules complete the coordination sphere of the manganese ion.
Spectroscopic Properties
Infrared (IR) Spectroscopy: The IR spectrum of manganese(II) tartrate complexes provides valuable information about the coordination of the tartrate ligand. Key features include:
-
A broad absorption band in the 3500-3200 cm⁻¹ region, attributed to the O-H stretching vibrations of the hydroxyl groups and coordinated water molecules.
-
The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups, which are shifted compared to free tartaric acid, confirming their involvement in coordination. The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Mn(II) complexes is characterized by weak, spin-forbidden d-d transitions due to its high-spin d⁵ electronic configuration. The hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, exhibits a very pale pink color with absorption bands in the visible region.[4] Upon complexation with tartrate, shifts in these absorption bands can be observed, indicating a change in the ligand field environment around the manganese(II) ion.
pH-Dependent Speciation
The formation of manganese(II)-tartrate complexes is highly dependent on the pH of the solution, which dictates the deprotonation state of tartaric acid (H₂T). In aqueous solution, manganese(II) exists as the hydrated ion, [Mn(H₂O)₆]²⁺. As the pH increases, tartaric acid deprotonates, and various complex species can form. A general representation of the mononuclear manganese species in aqueous solution as a function of pH is available, though it does not specifically account for tartrate complexation.[5][6] In the presence of tartrate, a distribution of species such as [Mn(HT)]⁺, [Mn(T)], and [Mn(T)₂]²⁻ would be expected at different pH values.
Visualizing Coordination and Experimental Workflows
Graphviz diagrams are provided below to illustrate the coordination environment of Mn(II) in the tartrate complex and the workflow for stability constant determination.
Caption: Coordination of Mn(II) with tartrate and water.
Caption: Potentiometric stability constant determination.
Conclusion
The coordination chemistry of manganese(II) with tartaric acid is characterized by the formation of stable chelate complexes. The stoichiometry and stability of these complexes are quantifiable through techniques such as potentiometric titration. The solid-state structure reveals an octahedral coordination environment for the manganese(II) ion. The methodologies and data presented in this guide provide a solid foundation for further research and development involving this important chemical system. Future work could focus on elucidating the thermodynamic parameters of complexation and exploring the synthesis of novel polynuclear manganese-tartrate materials with interesting magnetic or catalytic properties.
References
- 1. zenodo.org [zenodo.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. The crystal structure of manganese (II) L-tartrate tetrahydrate MnC4H4O6 · 4 H2O | Semantic Scholar [semanticscholar.org]
- 4. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Historical Inquiry into the Synthesis of Manganese(II) Tartrate: From Scheele's Discovery to Early 20th Century Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical synthesis of manganese(II) tartrate, tracing its origins from the late 18th century and detailing the evolution of its preparation methods into the early 20th century. This document provides a focused examination of early experimental protocols, quantitative data, and the logical framework of the synthesis, offering valuable insights for researchers in chemistry and drug development.
Early Discovery and Foundational Methods
This compound was first prepared by the Swedish chemist Carl Wilhelm Scheele in 1774.[1] His pioneering work involved the reaction of a soluble manganous salt with a solution of potassium tartrate.[1] Shortly after, in 1802, Jeremias Benjamin Richter utilized this reaction, employing hot solutions, as a method to effectively separate manganese from iron.[2] These early accounts, however, often lacked detailed descriptions of the resulting compound.
A more comprehensive understanding of the synthesis and properties of this compound emerged in the early 20th century. A notable contribution was made by Leonard Dobbin in 1919, who meticulously documented the preparation and analysis of what he termed "manganous tartrate." His work provides a clear and reproducible experimental protocol, which stands as a significant milestone in the history of this compound's synthesis.
Experimental Protocols: The Dobbin Method (1919)
The following protocol is based on the detailed account published by Leonard Dobbin in the Journal of the American Chemical Society. This method represents a standard procedure for the synthesis of this compound in the early 20th century.
Objective: To synthesize crystalline this compound.
Reactants:
-
Manganous Chloride (MnCl₂) or Manganous Sulfate (MnSO₄)
-
Potassium Tartrate (K₂C₄H₄O₆) or Sodium Tartrate (Na₂C₄H₄O₆)
Procedure:
-
Prepare aqueous solutions of the chosen manganous salt and tartrate salt.
-
Combine the solutions. Dobbin noted that upon mixing, the this compound separates slowly from the liquid.
-
Allow the mixture to stand, during which time glistening, well-formed, rose-tinted crystals of this compound will precipitate.
-
The crystals can then be collected. Dobbin observed that these crystals could be thoroughly washed with cold water without undergoing any visible change.
Logical Workflow for the Dobbin Method:
Quantitative Data from Historical Analysis
The work by Dobbin also provides valuable quantitative data from the analysis of the synthesized this compound. The following tables summarize the results of these early 20th-century analytical experiments.
Table 1: Analysis of Air-Dried this compound
| Component | Experimental Percentage (%) |
| Manganese (Mn) | 24.88 |
| Tartrate Radical (C₄H₄O₆) | 66.82 |
| Water (H₂O) | 8.30 |
Data sourced from Dobbin, L. (1919). Manganous Tartrate and Potassium Manganous Tartrate. Journal of the American Chemical Society, 41(6), 934-940.
Table 2: Analysis of this compound Dried at 120°C
| Component | Experimental Percentage (%) |
| Manganese (Mn) | 27.14 |
| Tartrate Radical (C₄H₄O₆) | 72.86 |
Data sourced from Dobbin, L. (1919). Manganous Tartrate and Potassium Manganous Tartrate. Journal of the American Chemical Society, 41(6), 934-940.
These early analytical results were crucial in establishing the chemical composition and stoichiometry of this compound.
Conclusion
The historical synthesis of this compound, initiated by Scheele's simple precipitation method, evolved into more refined and well-documented procedures by the early 20th century. The work of researchers like Dobbin provides a clear window into the experimental techniques and analytical capabilities of the time. For modern researchers, understanding these historical methods can offer context to the development of coordination chemistry and provide a foundation for appreciating the advancements in synthetic and analytical techniques.
References
Methodological & Application
Applications of Manganese(II) Tartrate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of manganese(II) tartrate in materials science. The primary applications highlighted are its use as a precursor for the synthesis of manganese-based coordination polymers and potentially for the generation of manganese oxide nanoparticles.
Application Note 1: Synthesis of a 2D Manganese(II)-Aqua-Tartratohydrate Coordination Polymer
This compound serves as a key precursor in the synthesis of a two-dimensional (2D) layered coordination polymer, identified as a Mn(II)-aqua-tartratohydrate complex. Coordination polymers, also known as metal-organic frameworks (MOFs), are of significant interest in materials science due to their diverse structures and potential applications in catalysis, gas storage, and magnetism. The tartrate ligand, with its multiple coordination sites, facilitates the formation of extended polymeric networks.
The synthesis of the Mn(II)-aqua-tartratohydrate complex can be achieved through a straightforward solution-based direct mixing technique. This method involves the reaction of a soluble manganese(II) salt, such as manganese(II) sulfate, with a tartrate source at room temperature. The resulting coordination polymer precipitates from the solution and can be isolated for further characterization and application.
Manganese-carboxylate coordination polymers are known to exhibit interesting magnetic properties, often displaying weak antiferromagnetic coupling between the manganese(II) centers. While specific magnetic data for the Mn(II)-aqua-tartratohydrate complex is not extensively documented in the public literature, the general characteristics of similar compounds suggest its potential for investigation in the field of molecular magnetism.
Experimental Protocol: Synthesis of Mn(II)-Aqua-Tartratohydrate Coordination Polymer
This protocol is based on a reported direct mixing technique for the synthesis of a Mn(II)-aqua-tartratohydrate complex.
Materials:
-
Manganese(II) sulfate (MnSO₄)
-
Potassium sodium tartrate (KNaC₄H₄O₆·4H₂O) or Tartaric acid (C₄H₆O₆)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a solution of manganese(II) sulfate by dissolving a specific molar amount in deionized water.
-
Prepare a solution of the tartrate ligand (e.g., potassium sodium tartrate or tartaric acid neutralized with a base) in deionized water.
-
-
Reaction:
-
Place the manganese(II) sulfate solution in a beaker on a magnetic stirrer.
-
While stirring, slowly add the tartrate solution to the manganese(II) sulfate solution at room temperature.
-
A precipitate should form upon mixing the solutions.
-
-
Isolation and Purification:
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete reaction.
-
Isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts.
-
Subsequently, wash the solid with ethanol to aid in drying.
-
-
Drying:
-
Dry the final product in a desiccator or a low-temperature oven (e.g., 60 °C) to obtain the crystalline Mn(II)-aqua-tartratohydrate coordination polymer.
-
Characterization:
The resulting material can be characterized by various techniques to confirm its structure and properties, including:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the coordination of the tartrate ligand to the manganese(II) center.
-
Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity of the coordination polymer.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of the material.
Logical Workflow for Coordination Polymer Synthesis
Caption: Synthesis workflow for Mn(II)-aqua-tartratohydrate coordination polymer.
Application Note 2: Proposed Synthesis of Manganese Oxide Nanoparticles via Thermal Decomposition of this compound
This application note proposes a hypothetical protocol for the synthesis of manganese oxide nanoparticles using this compound as the precursor. The thermal decomposition process involves heating the this compound in a high-boiling point solvent, with or without the presence of a surfactant to control particle size and aggregation. The tartrate ligand is expected to decompose at elevated temperatures, leading to the formation of manganese oxide nuclei, which then grow into nanoparticles. The resulting manganese oxide phase (e.g., MnO, Mn₃O₄, Mn₂O₃) will depend on the reaction atmosphere (inert or oxidizing) and temperature.
Proposed Experimental Protocol: Thermal Decomposition of this compound
Disclaimer: This is a proposed protocol based on similar syntheses and requires experimental optimization and validation.
Materials:
-
This compound
-
High-boiling point solvent (e.g., oleylamine, 1-octadecene, dibenzyl ether)
-
Surfactant (optional, e.g., oleic acid)
-
Inert gas supply (e.g., nitrogen or argon)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Ethanol or other non-polar solvent for precipitation
-
Centrifuge
Procedure:
-
Reaction Setup:
-
Combine this compound, the high-boiling point solvent, and the optional surfactant in a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an inlet for inert gas.
-
Flush the system with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen.
-
-
Thermal Decomposition:
-
Under a continuous flow of inert gas, begin stirring and heating the mixture.
-
Raise the temperature to the desired decomposition temperature (a starting point could be in the range of 200-300 °C, but this will need to be determined experimentally based on the thermal decomposition profile of this compound).
-
Hold the reaction at this temperature for a specific duration (e.g., 1-2 hours) to allow for nanoparticle formation and growth.
-
-
Isolation of Nanoparticles:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar solvent like ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of a polar and non-polar solvent (e.g., ethanol/hexane) to remove any remaining solvent and surfactant.
-
-
Drying:
-
Dry the purified nanoparticles under vacuum.
-
Characterization:
The properties of the synthesized manganese oxide nanoparticles should be thoroughly characterized using techniques such as:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
Powder X-ray Diffraction (PXRD): To identify the crystalline phase of the manganese oxide.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of the organic ligands.
Proposed Logical Workflow for Nanoparticle Synthesis
Caption: Proposed workflow for manganese oxide nanoparticle synthesis.
Data Summary
Due to the limited availability of specific quantitative data for materials derived directly from this compound, the following tables provide a summary of properties for related manganese-based materials to serve as a reference and guide for expected characteristics.
Table 1: Magnetic Properties of Representative Manganese-Carboxylate Coordination Polymers
| Compound | Magnetic Property | J Value (cm⁻¹) | Reference |
| [Mn(cpdba)]n | Spin-canted antiferromagnetism | -3.51 | [1] |
| ([Mn₂(cpdba)₂(2,2'-bpy)₂(H₂O)₂]·H₂O)n | Weak antiferromagnetic coupling | -0.55 | [1] |
| A novel Mn(II) coordination polymer | Weak antiferromagnetic exchange | -0.367 |
Note: The J value (exchange coupling constant) indicates the nature and strength of the magnetic interaction between metal centers. A negative value signifies antiferromagnetic coupling.
Table 2: Properties of Manganese Oxide Nanoparticles from Thermal Decomposition of Various Precursors
| Precursor | Synthesis Method | Particle Size (nm) | Resulting Phase | Reference |
| Manganese(II) acetylacetonate | Thermal Decomposition | ~7 | MnO | |
| Manganese carbonate | Thermal Decomposition | Varies with temp. | MnO, Mn₂O₃ | |
| Manganese(II) acetate | Thermal Decomposition | ~7 | MnO |
This data can be used as a benchmark for researchers exploring the synthesis of manganese oxide nanoparticles from this compound. The particle size and resulting phase are highly dependent on the reaction conditions and would need to be determined experimentally.
References
Application Notes and Protocols for the Growth of Manganese(II) Tartrate Single Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of manganese(II) tartrate single crystals, a compound with noteworthy physical properties such as piezoelectricity and ferroelectricity.[1][2] The protocols outlined below are based on the established gel growth technique, which is a simple and effective method for producing high-quality single crystals.[2]
Experimental Protocols
The growth of this compound single crystals is primarily achieved through a single diffusion gel growth technique.[1][3][4] This method involves the slow diffusion of a cation or anion solution into a gel containing the other reactant, leading to the formation of crystals at the interface and within the gel matrix.
Method 1: Agar-Agar Gel Diffusion
This method utilizes an agar-agar gel as the growth medium.[1][2]
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Disodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O)
-
Agar-agar powder
-
Double distilled water
-
Glass test tubes (e.g., 30 cm length, 2.5 cm diameter)[2]
Protocol:
-
Gel Preparation:
-
Prepare a 1% (w/v) agar-agar solution by dissolving the appropriate amount of agar-agar powder in double distilled water preheated to its boiling point.[2]
-
To this hot agar solution, add a solution of 1M manganese(II) chloride.[2]
-
Pour the homogeneous mixture into a clean test tube and allow it to set and age at room temperature in a dust-free environment.[2]
-
-
Reactant Addition:
-
Once the gel has set, carefully pour a 1M solution of disodium tartrate over the gel surface, minimizing disturbance to the gel.[2]
-
-
Crystal Growth:
-
Harvesting:
-
Carefully remove the grown crystals from the gel.
-
Wash the crystals with double distilled water to remove any residual gel and reactants.
-
Dry the crystals at room temperature.
-
Method 2: Silica Hydrogel Diffusion
An alternative method employs a silica hydrogel as the growth medium.[3][4]
Materials:
-
Manganese(II) chloride (MnCl₂) or Manganese(II) sulfate (MnSO₄)[1]
-
Levo-tartaric acid
-
Sodium metasilicate solution (specific gravity 1.04-1.06)[4]
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Glass test tubes (e.g., 150 mm length, 25 mm diameter)[4]
Protocol:
-
Gel Preparation:
-
Prepare a silica gel by acidifying a sodium metasilicate solution. The pH of the gel can be adjusted to optimize crystal growth.
-
Incorporate the manganese(II) salt solution into the silica gel before it sets.
-
-
Reactant Addition:
-
After the gel has set, layer a solution of levo-tartaric acid on top of the gel.
-
-
Crystal Growth:
-
Allow the setup to remain undisturbed at room temperature for crystal growth to occur via diffusion.
-
-
Harvesting:
-
Once the crystals have reached the desired size, carefully extract them from the gel.
-
Wash the crystals with deionized water and air dry.
-
Data Presentation
The following table summarizes the quantitative data extracted from the cited literature for the gel growth of this compound crystals.
| Parameter | Value | Source |
| Reactants | ||
| Manganese Salt | Manganese(II) chloride tetrahydrate | [2] |
| Tartrate Source | Disodium tartrate dihydrate | [2] |
| Reactant Concentration | 1M | [1][2] |
| Gel Medium | ||
| Type | Agar-agar | [1][2] |
| Concentration | 1% (w/v) | [1][2] |
| Growth Conditions | ||
| Temperature | Room Temperature | [1][2] |
| Growth Vessel | Glass test tube (30 cm x 2.5 cm) | [2] |
| Growth Duration | ~25 days | [1] |
| Crystal Properties | ||
| Color | Translucent, pinkish | [1][2] |
| Morphology | Spherulitic, Orthorhombic shaped | [2][3] |
| Crystal System | Triclinic | [1][2] |
| Maximum Weight | ~95 mg | [1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the single diffusion gel growth of this compound crystals.
References
Application Notes and Protocols for the Synthesis of Manganese Oxide Nanoparticles using Manganese(II) Tartrate as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature specifically detailing the synthesis of manganese oxide nanoparticles using manganese(II) tartrate as a precursor is limited. The following protocols and data are adapted from established methods for the synthesis of manganese oxide nanoparticles using analogous manganese carboxylate precursors, such as manganese acetate and oxalate, via thermal decomposition.
Introduction
Manganese oxide nanoparticles (MnOₓ NPs) are of significant interest in various biomedical and pharmaceutical applications due to their unique magnetic, catalytic, and redox properties. They have shown promise in areas such as contrast agents for magnetic resonance imaging (MRI), drug delivery platforms, and as therapeutic agents themselves.[1][2] The synthesis method and the choice of precursor material play a crucial role in determining the physicochemical properties of the resulting nanoparticles, including their size, morphology, crystal phase, and surface chemistry, which in turn dictate their suitability for specific applications.
This compound, a salt of a dicarboxylic acid, presents itself as a viable precursor for the synthesis of MnOₓ NPs. Its thermal decomposition is expected to yield manganese oxide nanoparticles with controlled characteristics. The tartrate moiety can act as a template or a fuel during the decomposition process, potentially influencing the final nanoparticle structure. This document provides a detailed, albeit adapted, protocol for the synthesis of Mn₃O₄ nanoparticles using this compound via thermal decomposition and outlines key characterization techniques.
Applications of Manganese Oxide Nanoparticles in Drug Development
Manganese oxide nanoparticles exhibit a range of properties that make them attractive for drug development:
-
Biocompatibility: Manganese is an essential trace element in the human body, and its oxides are generally considered to have good biocompatibility.
-
MRI Contrast Enhancement: Mn²⁺ ions, which can be released from MnOₓ NPs in the acidic tumor microenvironment, can serve as T1-weighted MRI contrast agents.
-
Drug Delivery: The porous structure and high surface area of some MnOₓ NPs make them suitable carriers for various therapeutic agents.
-
Biocatalysis: MnOₓ NPs can exhibit enzyme-like activities, which can be harnessed for therapeutic purposes.
-
Antimicrobial and Anticancer Activity: Studies have shown that Mn₃O₄ nanoparticles possess antimicrobial and anticancer properties.[1][2]
Experimental Protocols
This section details the adapted protocol for the synthesis of manganese oxide (specifically Mn₃O₄) nanoparticles using this compound as a precursor, followed by characterization methods.
Synthesis of this compound Precursor (Adapted Method)
This protocol is adapted from the synthesis of other metal carboxylates.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
L-(+)-Tartaric acid (C₄H₆O₆)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.5 M aqueous solution of manganese(II) chloride.
-
Prepare a 0.5 M aqueous solution of L-(+)-tartaric acid.
-
Slowly add the tartaric acid solution to the manganese chloride solution under constant stirring at room temperature.
-
Adjust the pH of the mixture to ~7 by dropwise addition of a 1 M NaOH solution to facilitate the precipitation of this compound.
-
Continue stirring the mixture for 2-3 hours to ensure complete precipitation.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.
-
Dry the resulting this compound powder in an oven at 80-100 °C overnight.
Synthesis of Mn₃O₄ Nanoparticles via Thermal Decomposition (Calcination)
This protocol is adapted from the thermal decomposition of other manganese carboxylates and carbonates.[3][4]
Materials:
-
Dried this compound powder
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Place a known amount of the dried this compound powder into a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 400-600 °C) at a controlled heating rate (e.g., 5 °C/min).[3]
-
Maintain the temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor. The atmosphere can be controlled (e.g., air or an inert gas like argon) to influence the final manganese oxide phase. Calcination in air typically yields Mn₂O₃ or Mn₃O₄ depending on the temperature.[4]
-
After the calcination period, allow the furnace to cool down to room temperature naturally.
-
The resulting brownish-black powder is the manganese oxide (Mn₃O₄) nanoparticles.
Characterization of Mn₃O₄ Nanoparticles
The synthesized nanoparticles should be characterized to determine their physical and chemical properties.
Common Characterization Techniques:
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and average crystallite size (using the Scherrer equation).[1][5] |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology (shape) of the nanoparticles.[1] |
| Scanning Electron Microscopy (SEM) | Surface morphology and agglomeration of the nanoparticles.[1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups on the nanoparticle surface and confirmation of precursor decomposition.[3] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile of the precursor and the final nanoparticles.[1] |
| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution of nanoparticles in a colloidal suspension.[5] |
Data Presentation
The following tables summarize typical data obtained from the characterization of Mn₃O₄ nanoparticles synthesized via thermal decomposition of manganese carboxylate precursors.
Table 1: Structural and Morphological Properties of Mn₃O₄ Nanoparticles
| Parameter | Typical Values | Characterization Technique |
| Crystal Structure | Tetragonal (Hausmannite) | XRD |
| Average Crystallite Size | 20 - 50 nm | XRD[1][5] |
| Particle Size (from TEM) | 15 - 60 nm | TEM[1] |
| Morphology | Spherical or quasi-spherical | TEM, SEM[1] |
| Surface Area | 2 - 10 m²/g | BET[5] |
Table 2: Influence of Synthesis Parameters on Nanoparticle Properties
| Parameter | Effect on Nanoparticle Properties |
| Calcination Temperature | Higher temperatures generally lead to larger crystallite sizes and can influence the final manganese oxide phase (e.g., Mn₂O₃ vs. Mn₃O₄).[3] |
| Calcination Time | Longer durations can promote crystal growth and lead to larger nanoparticles. |
| Heating Rate | A slower heating rate may result in more uniform nanoparticles. |
| Atmosphere | Calcination in an inert atmosphere (e.g., argon) can favor the formation of lower oxidation states of manganese (e.g., MnO), while an oxidizing atmosphere (air) favors Mn₂O₃ or Mn₃O₄.[4] |
Logical Relationships and Signaling Pathways
The properties of the final manganese oxide nanoparticles are directly influenced by the synthesis conditions.
Conclusion
The use of this compound as a precursor for the synthesis of manganese oxide nanoparticles via thermal decomposition presents a promising and straightforward approach. By carefully controlling the synthesis parameters, it is possible to tailor the physicochemical properties of the resulting nanoparticles to suit various applications in research, drug development, and diagnostics. The provided protocols and data, adapted from similar systems, offer a solid foundation for researchers to explore this synthesis route further. Comprehensive characterization of the synthesized nanoparticles is crucial to establish the structure-property relationships that govern their performance in biomedical applications.
References
- 1. Mn3O4 nanoparticles: Synthesis, characterization and their antimicrobial and anticancer activity against A549 and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciepub.com [sciepub.com]
- 3. jpst.irost.ir [jpst.irost.ir]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Friendly Method for Synthesis of Mn3O4 Nanoparticles and Their Characterization [ejchem.journals.ekb.eg]
Application Notes and Protocols for Electrochemical Applications of Manganese(II) Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the electrochemical applications of manganese(II) tartrate, focusing on its role as a corrosion inhibitor for steel and as a complexing agent in the electrodeposition of manganese-containing alloys. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of these applications.
Application 1: Corrosion Inhibition of Steel
This compound can be utilized as a component in corrosion-inhibiting formulations for steel, particularly in alkaline environments. The tartrate anion plays a crucial role in mitigating localized corrosion, such as pitting, which is often induced by aggressive ions like chlorides.
The primary mechanism of inhibition involves the adsorption of tartrate ions onto the passive film of the steel surface. This adsorbed layer acts as a barrier, preventing the aggressive chloride ions from reaching the metal surface and initiating pitting corrosion. Additionally, tartrate can form soluble complexes with ferrous and ferric ions, which can also influence the corrosion process.[1]
Data Presentation
Table 1: Electrochemical Parameters for Steel Corrosion in the Presence of Tartrate. [1]
| pH | Chloride Concentration (M) | Inhibitor (Tartrate) Concentration (M) | Pitting Potential (Epit) vs. SCE | Observations |
| 12.7 | 0.5 | 0 | Low | Pitting observed |
| 12.7 | 0.5 | 1 | Higher than without inhibitor | Slight inhibition effect, pitting still occurs |
| 13.2 | 1 | 0 | Low | Pitting observed |
| 13.2 | 1 | 1 | Significantly increased | Pitting onset is inhibited |
| 13.2 | 3 | 1 | High | Pitting onset is inhibited |
Experimental Protocols
Protocol 1: Evaluation of Corrosion Inhibition using Cyclic Voltammetry
This protocol describes the procedure to assess the effectiveness of this compound as a corrosion inhibitor for carbon steel in an alkaline solution containing chlorides using cyclic voltammetry.
Materials:
-
Carbon steel specimens
-
Saturated Ca(OH)₂ solution
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
This compound
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: carbon steel, counter electrode: platinum or graphite, reference electrode: Saturated Calomel Electrode - SCE)
-
Polishing materials (e.g., silicon carbide papers of different grades)
-
Deionized water
-
Ethanol
Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the carbon steel specimens with silicon carbide papers of increasing grit size to achieve a mirror-like finish.
-
Degrease the polished specimens with ethanol in an ultrasonic bath for 5 minutes.
-
Rinse the specimens with deionized water and dry them in a stream of warm air.
-
-
Electrolyte Preparation:
-
Prepare a saturated Ca(OH)₂ solution and adjust the pH to the desired value (e.g., 12.7 or 13.2) using NaOH.[1]
-
Prepare separate solutions with and without the addition of a specific concentration of this compound (e.g., 1 M).
-
Prepare a series of these solutions with varying concentrations of NaCl (e.g., 0 M to 3.5 M).[1]
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared carbon steel specimen as the working electrode, a platinum or graphite counter electrode, and an SCE reference electrode.
-
Fill the cell with the prepared electrolyte solution.
-
Condition the working electrode at a cathodic potential of -1.0 V vs. SCE for 60 seconds to clean the surface.[2]
-
Allow the system to equilibrate at the open-circuit potential for 15 seconds.[2]
-
Perform two consecutive cyclic voltammetry scans from an initial potential of -1.7 V to a vertex potential of +0.8 V vs. SCE at a scan rate of 50 mV/s.[2]
-
Record the cyclic voltammograms. The pitting potential can be identified as the potential at which a sharp increase in current density is observed.
-
Mandatory Visualization
Application 2: Additive in Electrodeposition of Manganese-Containing Alloys
This compound can be used as an additive in electrolytic baths for the co-deposition of manganese with other metals to form alloy coatings. The tartrate ligand acts as a complexing agent, influencing the electrochemical behavior of the metal ions in the solution.
The formation of metal-tartrate complexes can shift the reduction potentials of the metal ions, bringing them closer together and facilitating simultaneous deposition. The presence of tartrate can also improve the quality of the deposited alloy by refining the grain structure, enhancing brightness, and improving homogeneity.[3]
Data Presentation
Table 2: Example of an Electrolyte Composition for Sn-Mn Alloy Electrodeposition with Tartrate Additive. [3]
| Component | Concentration | Role |
| Tin Sulfate (SnSO₄) | Varies | Source of tin ions |
| Manganese Sulfate (MnSO₄) | Varies | Source of manganese ions |
| Ammonium Sulfate ((NH₄)₂SO₄) | Varies | Supporting electrolyte, brings deposition potentials closer |
| Sodium Tartrate | Additive | Complexing agent, improves coating quality |
| pH | Acidic | Affects deposition process |
| Current Density | Varies | Influences alloy composition and morphology |
Experimental Protocols
Protocol 2: Electrodeposition of a Sn-Mn Alloy using a Tartrate-Containing Bath
This protocol provides a general procedure for the electrodeposition of a tin-manganese alloy coating on a steel substrate from a sulfate bath containing tartrate as an additive.
Materials:
-
Steel substrate (cathode)
-
Tin and/or manganese anode (or inert anode like graphite)
-
Tin sulfate (SnSO₄)
-
Manganese sulfate (MnSO₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Sodium tartrate
-
Sulfuric acid (for pH adjustment)
-
DC power supply
-
Electrolytic cell
-
Magnetic stirrer
-
Deionized water
Procedure:
-
Substrate Preparation:
-
Degrease the steel substrate by washing with an alkaline solution, followed by rinsing with deionized water.
-
Activate the surface by dipping it in a dilute acid solution (e.g., 10% H₂SO₄) for a short period.
-
Rinse thoroughly with deionized water.
-
-
Electrolyte Preparation:
-
Dissolve the required amounts of tin sulfate, manganese sulfate, and ammonium sulfate in deionized water.
-
Add the desired concentration of sodium tartrate to the solution and stir until fully dissolved.
-
Adjust the pH of the bath to the desired acidic value using sulfuric acid.
-
-
Electrodeposition Process:
-
Set up the electrolytic cell with the prepared steel substrate as the cathode and the appropriate anode.
-
Heat the electrolyte to the desired operating temperature, if necessary, and maintain it with continuous stirring.
-
Immerse the electrodes in the electrolyte.
-
Apply a constant current density using the DC power supply for a specified duration to achieve the desired coating thickness.
-
-
Post-Treatment:
-
After deposition, remove the coated substrate from the bath.
-
Rinse it thoroughly with deionized water.
-
Dry the coated substrate.
-
Mandatory Visualization
References
Application Notes and Protocols for the Determination of Manganese(II) Using Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of manganese(II) ions using tartaric acid. The primary method detailed is an indirect complexometric titration method where tartaric acid is employed as a selective masking agent.
Analytical Method: Indirect Complexometric Titration
This method is suitable for the determination of manganese(II) in various samples, including alloys. It relies on the selective masking of manganese(II) by tartaric acid in the presence of other metal ions.
Principle
The determination of manganese(II) is achieved through a multi-step titration process. Initially, a known excess of ethylenediaminetetraacetic acid (EDTA) is added to the sample solution, which complexes with Mn(II) and other metal ions present. The excess, unreacted EDTA is then back-titrated with a standardized lead nitrate solution at a pH of 5-6, using xylenol orange as an indicator. Subsequently, a solution of tartaric acid is introduced. Tartaric acid selectively displaces EDTA from the Mn-EDTA complex. The liberated EDTA is then titrated with the standard lead nitrate solution. The amount of EDTA liberated is directly proportional to the amount of manganese(II) in the sample.
Chemical Reactions
-
Complexation with EDTA: Mn²⁺ + EDTA⁴⁻ → [Mn(EDTA)]²⁻ Mⁿ⁺ + EDTA⁴⁻ → [M(EDTA)]ⁿ⁻⁴ (where M represents other metal ions)
-
Back-titration of excess EDTA: EDTA⁴⁻ (excess) + Pb²⁺ → [Pb(EDTA)]²⁻
-
Masking of Mn(II) and release of EDTA: [Mn(EDTA)]²⁻ + Tartaric Acid → [Mn(Tartrate)] + EDTA⁴⁻
-
Titration of liberated EDTA: EDTA⁴⁻ (liberated) + Pb²⁺ → [Pb(EDTA)]²⁻
Quantitative Data
The following table summarizes the quantitative parameters of the indirect complexometric titration method for manganese(II) determination.
| Parameter | Value | Reference |
| Applicable Concentration Range | 1.10 to 33.0 mg of Mn(II) | |
| Relative Error | ≤ 0.51% | |
| Standard Deviation | ≤ 0.12 mg | |
| pH for Titration | 5.0 - 6.0 |
Experimental Protocol
This protocol details the step-by-step procedure for the determination of manganese(II) using the indirect complexometric titration method.
Reagents and Solutions
-
Standard Manganese(II) Sulfate Solution (0.55 mg/mL): Dissolve a precisely weighed amount of analytical reagent grade manganese sulfate in distilled water to prepare a stock solution.
-
EDTA Solution (0.02 M): Dissolve the required amount of the disodium salt of EDTA in distilled water.
-
Lead Nitrate Solution (0.02 M): Dissolve the required amount of lead nitrate in distilled water and standardize it using a suitable primary standard.
-
Tartaric Acid Solution (10% w/v): Dissolve 10 g of tartaric acid in distilled water and make up the volume to 100 mL.
-
Xylenol Orange Indicator: Prepare a 1:100 solid mixture of xylenol orange with ground potassium nitrate crystals.
-
Hexamine (Hexamethylenetetramine): Used for pH adjustment.
-
Hydrochloric Acid and Nitric Acid: For sample digestion (if required).
Instrumentation
-
Analytical Balance
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Beakers and Conical Flasks
-
pH meter or pH indicator paper
Sample Preparation (for Alloys)
-
Accurately weigh a known amount of the alloy sample.
-
Digest the sample with a suitable mixture of concentrated acids (e.g., aqua regia) until the sample is completely dissolved.
-
Heat the solution to expel brown fumes.
-
Cool the residue, extract it with distilled water, and quantitatively transfer it to a standard volumetric flask.
-
Dilute the solution to the mark with distilled water.
Titration Procedure
-
Pipette an aliquot of the sample solution containing 1.10–33.0 mg of manganese(II) into a conical flask.
-
Add a known excess of 0.02 M EDTA solution (e.g., 5 mL or more, depending on the expected Mn(II) concentration).
-
Dilute the solution to approximately 80 mL with distilled water.
-
Add about 0.03 g of the xylenol orange indicator.
-
Adjust the pH of the solution to 5.0-6.0 using hexamine.
-
Titrate the excess EDTA with the standardized 0.02 M lead nitrate solution until the color changes from yellow to red-violet. Record this burette reading as Titre 1 .
-
To this solution, add 5 to 50 mL of the 10% tartaric acid solution. The volume of tartaric acid added depends on the amount of manganese present (e.g., 10 mL for 4.8 mg of Mn(II)).
-
Shake the flask well to ensure complete reaction.
-
Titrate the liberated EDTA with the same standard lead nitrate solution until the endpoint is reached again. Record this burette reading as Titre 2 .
Calculation
The amount of manganese(II) in the sample is calculated based on the second titre value.
-
Volume of Pb(NO₃)₂ equivalent to Mn(II) = Titre 2 (in mL)
-
Moles of Pb(NO₃)₂ = Molarity of Pb(NO₃)₂ × (Titre 2 / 1000)
-
Moles of Mn(II) = Moles of Pb(NO₃)₂ (since the stoichiometry is 1:1)
-
Mass of Mn(II) (in mg) = Moles of Mn(II) × Molar mass of Mn (54.938 g/mol ) × 1000
Interferences
The effect of various foreign ions on the determination of 9.60 mg of Mn(II) was studied. The method shows good tolerance to a number of common cations and anions. However, thorium(IV) (Th⁴⁺) was found to interfere by imparting a red color, which can be overcome by using sodium fluoride solution as a secondary masking agent.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the indirect complexometric titration for the determination of Manganese(II).
Caption: Workflow for the indirect complexometric titration of Mn(II).
Application Notes and Protocols for the Gel Growth of Pure and Mixed Iron-Manganese Tartrate Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pure and mixed iron-manganese tartrate crystals using the gel growth technique. This method allows for the formation of high-quality single crystals by controlling the diffusion of reactants in a gel medium, preventing rapid precipitation and promoting slow, ordered crystal growth. The resulting crystals have potential applications in various fields, including materials science and biomedicine.
Application Notes
The study of mixed metal tartrate crystals is a growing field of interest due to the unique properties that arise from the combination of different metal ions within a single crystal lattice. Iron and manganese tartrates, in particular, are of interest for their magnetic and biological properties.
Potential Applications:
-
Biomedical Research: Ferrous tartrate compounds have been investigated for their potential to prevent anemia.[1] The controlled synthesis of mixed iron-manganese tartrates could allow for the development of novel materials with tailored biological activities. The use of metal-organic frameworks (MOFs) and nanoparticles in drug delivery is an expanding area of research, and these crystals could serve as model systems or precursors for such applications.[2][3][4][5]
-
Materials Science: Transition metal tartrates can exhibit interesting physical properties such as piezoelectricity and ferroelectricity.[6] The ability to grow mixed crystals allows for the tuning of these properties by varying the ratio of the constituent metals. The crystals also exhibit paramagnetic behavior.[7]
-
Industrial Applications: Various metal tartrates have found use in industrial processes. For example, ferrous tartrate has been used as a catalyst in the manufacturing of champagne and in the tanning industry.[1][8] Manganese tartrate has been utilized in chemical temperature indicators.
Quantitative Data Summary
The following tables summarize the key parameters and characterization data for pure and mixed iron-manganese levo-tartrate crystals grown by the gel method. The data is primarily sourced from the work of Joshi et al. (2006).[7]
Table 1: Reactant Compositions for Mixed Crystal Growth
| Sample Designation | Molar Ratio (FeSO₄ : MnCl₂) | Resulting Crystal Color |
| Pure Iron Tartrate | 1 : 0 | Black |
| Mixed Crystal 1 | 0.8 : 0.2 | Dark Brown |
| Mixed Crystal 2 | 0.6 : 0.4 | Brown |
| Mixed Crystal 3 | 0.4 : 0.6 | Light Brown |
| Mixed Crystal 4 | 0.2 : 0.8 | Pinkish Brown |
| Pure Manganese Tartrate | 0 : 1 | Pinkish |
Table 2: Structural and Physical Properties of Grown Crystals
| Sample Composition (Fe : Mn) | Crystal System | Water of Hydration (n) | Bulk Magnetic Susceptibility (χg × 10⁻⁶ emu/g) |
| 1 : 0 | Orthorhombic | 4 | 24.3 |
| 0.8 : 0.2 | Orthorhombic + Additional Phases | 4 | 29.8 |
| 0.6 : 0.4 | Orthorhombic + Additional Phases | 3 | 35.1 |
| 0.4 : 0.6 | Orthorhombic + Additional Phases | 3 | 40.2 |
| 0.2 : 0.8 | Orthorhombic + Additional Phases | 2 | 45.7 |
| 0 : 1 | Not specified | 2 | 50.9 |
Experimental Protocols
The following is a detailed protocol for the growth of pure and mixed iron-manganese tartrate crystals using the single diffusion gel growth technique.
Materials:
-
Sodium Metasilicate (for gel preparation)
-
Levo-tartaric acid
-
Ferrous Sulfate (FeSO₄·7H₂O)
-
Manganese Chloride (MnCl₂·4H₂O)
-
Distilled Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for pH adjustment)
-
Borosilicate glass test tubes (e.g., 25 mm diameter, 150 mm length)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH meter
Protocol for Single Diffusion Gel Growth:
-
Gel Preparation:
-
Prepare a solution of sodium metasilicate with a specific gravity of 1.05 g/cm³ in distilled water.
-
Prepare a 1 M solution of levo-tartaric acid in distilled water.
-
Mix the sodium metasilicate solution and the levo-tartaric acid solution.
-
Adjust the pH of the mixture to 4.5 using a suitable acid (e.g., HCl or acetic acid).
-
Pour the resulting solution into clean borosilicate test tubes, filling them to a height of approximately 6-7 cm.
-
Cover the test tubes and allow the gel to set at room temperature. This may take 24-48 hours.
-
-
Preparation of Supernatant (Outer Reactant) Solution:
-
For pure iron tartrate crystals, prepare a 1 M solution of ferrous sulfate.
-
For pure manganese tartrate crystals, prepare a 1 M solution of manganese chloride.
-
For mixed crystals, prepare solutions containing both ferrous sulfate and manganese chloride in the desired molar ratios as indicated in Table 1. The total concentration should be maintained at 1 M.
-
-
Crystal Growth:
-
Once the gel has set, carefully pour the supernatant solution over the gel in each test tube, ensuring minimal disturbance to the gel surface.
-
Seal the test tubes to prevent evaporation and contamination.
-
Place the test tubes in a vibration-free location at ambient temperature.
-
Crystals will begin to nucleate and grow within the gel over a period of several days to weeks. The growth process is complete in approximately 25 days.[6]
-
-
Harvesting and Characterization:
-
Once the crystals have reached a suitable size, carefully remove them from the gel.
-
Gently wash the crystals with distilled water to remove any adhering gel.
-
Dry the crystals at room temperature.
-
The harvested crystals can then be characterized using various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).
-
Visualizations
Caption: Experimental workflow for the gel growth of iron-manganese tartrate crystals.
Caption: Logical relationship of the single diffusion gel growth technique.
References
- 1. ijcrt.org [ijcrt.org]
- 2. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 3. Metallic nanomaterials – targeted drug delivery approaches for improved bioavailability, reduced side toxicity, and enhanced patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. allresearchjournal.com [allresearchjournal.com]
Application Notes and Protocols: Manganese(II) Tartrate in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of manganese(II) tartrate-based Metal-Organic Frameworks (MOFs). It also explores their potential applications, particularly in the realm of drug development, drawing parallels from advancements with other manganese-based MOFs.
Introduction
Manganese-based Metal-Organic Frameworks (Mn-MOFs) are a subclass of MOFs that have garnered significant attention due to the low toxicity, biocompatibility, and interesting magnetic and redox properties of manganese.[1] The use of chiral and biocompatible ligands like tartaric acid to construct these frameworks opens up possibilities for applications in enantioselective separations, catalysis, and biomedical fields.[2][3] this compound MOFs, in particular, offer a versatile platform for creating porous materials with tunable properties.[4]
Data Presentation
Physicochemical Properties of this compound MOFs and Related Materials
| Property | Mn-TA MOF (Ultrasound-assisted)[4] | {[Mn2(L-tartrate)2(H2O)]·3H2O}n[2] | Anhydrous Mn(II) Tartrate MOF[5] |
| Synthesis Method | Ultrasound-assisted aqueous method | Room temperature stirring | Hydrothermal |
| Crystal System | Monoclinic | Monoclinic | - |
| Space Group | - | P21 | - |
| Morphology | Irregular aggregates | - | Microcrystalline powder |
| Particle Size | 0.49–7.93 μm | - | - |
| Thermal Stability | Decomposition ~290-390 °C (for similar Mn-dicarboxylate MOFs)[6] | - | - |
| Porosity | Mesoporous[4] | Nano-porous[2] | - |
| N2 Adsorption | - | 22 ml g-1 at 77 K (Type III isotherm)[2] | - |
Table 1: Summary of physicochemical properties of synthesized this compound MOFs.
Crystallographic Data for {[Mn2(L-tartrate)2(H2O)]·3H2O}n
| Parameter | Value[2] |
| Formula | C8H16Mn2O15 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | Value not available in abstract |
| b (Å) | Value not available in abstract |
| c (Å) | Value not available in abstract |
| α (°) | 90 |
| β (°) | Value not available in abstract |
| γ (°) | 90 |
| Volume (ų) | Value not available in abstract |
| Z | Value not available in abstract |
Table 2: Crystallographic data for a chiral this compound MOF. Note: Detailed cell parameters were not available in the provided search results.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of this compound MOF (Mn-TA)
This protocol is adapted from a green, rapid, ultrasound-assisted aqueous synthesis method for manganese-based MOFs with biogenic C4-dicarboxylate ligands.[4]
Materials:
-
Manganese(II) salt (e.g., Manganese(II) chloride tetrahydrate, MnCl2·4H2O)
-
L-(+)-Tartaric acid (C4H6O6)
-
Deionized water
-
Ethanol
Equipment:
-
High-intensity ultrasonic bath/probe
-
Beakers and magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of Manganese(II) chloride tetrahydrate.
-
Prepare an aqueous solution of L-(+)-Tartaric acid in a separate beaker.
-
-
Reaction:
-
Mix the two solutions in a beaker with continuous stirring.
-
Place the beaker in a high-intensity ultrasonic bath.
-
Apply ultrasound irradiation for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-50 °C).
-
-
Isolation and Purification:
-
After the reaction, collect the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and then with ethanol to remove unreacted precursors and impurities.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
Protocol 2: Room Temperature Synthesis of a Chiral this compound MOF
This protocol is based on the synthesis of {[Mn2(L-tartrate)2(H2O)]·3H2O}n.[2]
Materials:
-
Manganese(II) chloride hexahydrate (MnCl2·6H2O)
-
L-(+)-Tartaric acid
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Desiccator
Procedure:
-
Reaction Mixture:
-
Dissolve Manganese(II) chloride hexahydrate in deionized water in a beaker.
-
In a separate beaker, dissolve L-(+)-Tartaric acid in deionized water.
-
Slowly add the tartaric acid solution to the manganese chloride solution while stirring continuously at room temperature.
-
-
Crystallization:
-
Continue stirring the mixture for a prolonged period (e.g., 24-48 hours) at room temperature to allow for slow crystallization.
-
-
Product Isolation:
-
Collect the resulting crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product in a desiccator over a suitable desiccant.
-
Protocol 3: Hydrothermal Synthesis of Anhydrous this compound MOF
This protocol is based on the general method for preparing anhydrous divalent metal tartrates.[5]
Materials:
-
Manganese(II) salt (e.g., Manganese(II) acetate)
-
L-(+)-Tartaric acid
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge and centrifuge tubes
Procedure:
-
Precursor Mixture:
-
In a Teflon liner, dissolve the manganese(II) salt and L-(+)-tartaric acid in deionized water. The molar ratio of metal to ligand should be optimized (e.g., 1:1).
-
-
Hydrothermal Reaction:
-
Seal the Teflon liner in a stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 110 °C) for a defined period (e.g., 2 days).[5]
-
-
Isolation and Purification:
-
After cooling the autoclave to room temperature, collect the microcrystalline powder by centrifugation.
-
Wash the product with deionized water to remove any unreacted starting materials.
-
Dry the final product in an oven at a suitable temperature.
-
Mandatory Visualization
Caption: Ultrasound-assisted synthesis workflow for Mn-TA MOF.
Caption: Room temperature synthesis of a chiral Mn(II) tartrate MOF.
Caption: Proposed mechanism for targeted drug delivery using Mn-tartrate MOFs.
Applications in Drug Development
While specific studies on the use of this compound MOFs for drug delivery are still emerging, the broader class of manganese-based MOFs has shown significant promise in this area.[1] The principles and protocols can be adapted for this compound MOFs.
Drug Encapsulation and Release
The porous nature of this compound MOFs makes them suitable candidates for encapsulating therapeutic agents.[2][4] Drugs can be loaded into the MOF pores via diffusion from a concentrated drug solution. The release of the drug can be triggered by changes in the physiological environment, such as pH or the presence of specific biomolecules. For instance, the acidic microenvironment of tumors could facilitate the degradation of the MOF and subsequent drug release.
A potential advantage of using tartrate as a ligand is its chirality. Chiral MOFs could be explored for the enantioselective delivery of drugs, potentially enhancing therapeutic efficacy and reducing side effects.[2]
Biocompatibility and Biodegradability
Manganese is an essential trace element in the human body, and tartaric acid is a naturally occurring organic acid. This suggests that this compound MOFs could exhibit good biocompatibility and biodegradability, which are crucial for drug delivery applications.
Bioimaging
Manganese(II) ions have been investigated as contrast agents for Magnetic Resonance Imaging (MRI).[1] Mn-MOFs could therefore potentially serve as theranostic agents, combining therapeutic drug delivery with diagnostic imaging capabilities.
Catalytic Applications
Manganese-based MOFs have been shown to be effective catalysts for various organic transformations, including oxidation reactions.[7] This catalytic activity could be harnessed for pro-drug activation or for generating reactive oxygen species for therapeutic purposes, such as in photodynamic therapy.
Characterization Methods
A comprehensive characterization of synthesized this compound MOFs is essential to understand their properties and potential applications. Key techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[4][5]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and microstructure of the MOF crystals.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the tartrate ligand to the manganese centers.[4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes.[6]
-
N2 Adsorption-Desorption Isotherms: To determine the surface area and pore size distribution of the MOF, confirming its porosity.[2]
Conclusion
This compound MOFs represent a promising class of porous materials with tunable properties and potential applications in drug development. Their synthesis from biocompatible precursors, inherent porosity, and the chirality of the tartrate ligand make them attractive for further investigation as drug delivery vehicles, bioimaging agents, and catalysts. The provided protocols offer a starting point for researchers to synthesize and explore these novel materials. Further studies are warranted to fully elucidate their in vitro and in vivo behavior for various biomedical applications.
References
- 1. drpress.org [drpress.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mn-Metal Organic Framework as Heterogenous Catalyst for Oxidation of Alkanes and Alkenes | Semantic Scholar [semanticscholar.org]
Application of Manganese-Based Nanoparticles in Wastewater Treatment: A Focus on Tartaric Acid-Assisted Synthesis
Introduction
While manganese(II) tartrate does not have a direct application in wastewater treatment, the principles of its chemistry, particularly the use of tartaric acid as a reducing and chelating agent, have been effectively leveraged in the synthesis of advanced catalytic materials. This document provides detailed application notes and protocols on the use of manganese oxide nanoparticles, synthesized via a tartaric acid-assisted method, for the catalytic degradation of organic pollutants in wastewater.
The primary application lies in the use of mixed-valence manganese oxide nanoparticles (α-MnO₂@Mn₂O₃) as a catalyst to activate peroxymonosulfate (PMS). This activation generates highly reactive sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are capable of mineralizing a wide range of persistent organic pollutants present in industrial effluents.
Data Presentation
The following table summarizes the key performance data for the catalytic degradation of organic pollutants using α-MnO₂@Mn₂O₃ nanoparticles synthesized with tartaric acid.
| Parameter | Value | Wastewater Type | Reference |
| Pollutant Removal Efficiency | ~75% (COD reduction) | Pulp and Paper Mill Effluent | [1] |
| Catalyst Concentration | 0.3 g/L | Pulp and Paper Mill Effluent | [1] |
| Oxidant | Peroxymonosulfate (PMS) | - | [1] |
| Activation Energy | 11.4 kJ mol⁻¹ | Phenol Degradation | [1] |
| Reaction Time | Not Specified | - | |
| Optimal pH | Not Specified | - | |
| Temperature | Not Specified | - |
Experimental Protocols
This section provides detailed protocols for the synthesis of the α-MnO₂@Mn₂O₃ catalyst and its subsequent application in wastewater treatment.
Protocol 1: Synthesis of α-MnO₂@Mn₂O₃ Nanoparticles using Tartaric Acid
Objective: To synthesize mixed-valence manganese oxide nanoparticles via the reduction of potassium permanganate with tartaric acid.
Materials:
-
Potassium permanganate (KMnO₄)
-
L-(+)-Tartaric acid (C₄H₆O₆)
-
Deionized water
-
Ethanol
-
Centrifuge
-
Drying oven
-
Furnace
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of potassium permanganate (KMnO₄). The concentration will depend on the desired scale of synthesis.
-
Prepare an aqueous solution of L-(+)-tartaric acid. The molar ratio of KMnO₄ to tartaric acid should be carefully controlled to achieve the desired mixed-valence state. A typical starting point is a 2:1 molar ratio of MnO₄⁻ to tartaric acid.
-
-
Redox Reaction:
-
Slowly add the tartaric acid solution to the vigorously stirred potassium permanganate solution at room temperature.
-
A brown to black precipitate of manganese oxides will form immediately as the permanganate (Mn⁷⁺) is reduced by the tartaric acid.
-
Continue stirring for a predetermined period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
-
Purification of Nanoparticles:
-
Collect the precipitate by centrifugation.
-
Wash the collected solid repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Centrifuge the sample after each washing step.
-
-
Drying and Calcination:
-
Dry the purified precipitate in an oven at a low temperature (e.g., 60-80 °C) overnight to remove residual water and ethanol.
-
To obtain the crystalline α-MnO₂@Mn₂O₃ phase, calcine the dried powder in a furnace. The calcination temperature and duration are critical parameters; a typical starting point is 400-500 °C for 2-4 hours in an air atmosphere.
-
-
Characterization:
-
The synthesized nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology and size, and X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation states of manganese.
-
Protocol 2: Catalytic Degradation of Organic Pollutants in Wastewater
Objective: To utilize the synthesized α-MnO₂@Mn₂O₃ nanoparticles for the degradation of organic pollutants in a wastewater sample through the activation of peroxymonosulfate (PMS).
Materials:
-
Synthesized α-MnO₂@Mn₂O₃ catalyst
-
Potassium peroxymonosulfate (commercial name Oxone®)
-
Wastewater sample containing organic pollutants
-
pH meter and solutions for pH adjustment (e.g., H₂SO₄, NaOH)
-
Magnetic stirrer and hot plate
-
Reaction vessel (e.g., beaker or flask)
-
Quenching agent (e.g., sodium sulfite or methanol)
-
Analytical instrumentation for pollutant analysis (e.g., UV-Vis spectrophotometer, TOC analyzer, HPLC, GC-MS)
Procedure:
-
Experimental Setup:
-
In a suitable reaction vessel, add a known volume of the wastewater sample.
-
Adjust the initial pH of the wastewater to the desired value using dilute H₂SO₄ or NaOH. The optimal pH may vary depending on the target pollutant.
-
Place the vessel on a magnetic stirrer and maintain a constant temperature if required.
-
-
Catalytic Reaction:
-
Disperse the synthesized α-MnO₂@Mn₂O₃ catalyst in the wastewater sample at the desired concentration (e.g., 0.3 g/L). Stir for a few minutes to ensure a homogeneous suspension.
-
Initiate the degradation reaction by adding a predetermined amount of PMS to the suspension.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding an excess of a quenching agent (e.g., sodium sulfite or methanol) to stop the oxidative degradation process.
-
Filter the samples to remove the catalyst particles before analysis.
-
-
Analysis:
-
Analyze the concentration of the target organic pollutant in the filtered samples using an appropriate analytical technique (e.g., UV-Vis spectrophotometry for colored pollutants, or chromatographic methods like HPLC or GC-MS for specific organic compounds).
-
Measure the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) to assess the overall mineralization of organic matter.
-
-
Data Evaluation:
-
Calculate the degradation efficiency of the pollutant and the reduction in COD or TOC as a function of time.
-
Determine the reaction kinetics and the influence of various parameters (catalyst dose, PMS concentration, pH, temperature) to optimize the treatment process.
-
Visualizations
Synthesis of α-MnO₂@Mn₂O₃ Nanoparticles
Caption: Synthesis of α-MnO₂@Mn₂O₃ nanoparticles.
Catalytic Degradation of Organic Pollutants
Caption: Catalytic degradation of organic pollutants.
References
Application Notes and Protocols for Manganese(II) Tartrate in Magnetic Resonance Imaging (MRI)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers manganese-based compounds as potential MRI contrast agents; however, specific research on manganese(II) tartrate for this application is limited. The following application notes and protocols are based on established principles for manganese and other carboxylate-based MRI contrast agents and should be adapted and validated accordingly.
Introduction: The Rationale for Manganese-Based MRI Contrast Agents
Magnetic Resonance Imaging (MRI) is a premier non-invasive diagnostic tool that provides detailed anatomical and physiological information.[1] The diagnostic efficacy of MRI is often enhanced through the use of contrast agents, which alter the relaxation times of water protons in tissues. For decades, gadolinium-based contrast agents (GBCAs) have been the standard of care.[2] However, concerns regarding gadolinium deposition in the brain and other tissues, particularly in patients with renal impairment, have spurred the search for safer alternatives.[3][4]
Manganese(II) has emerged as a promising alternative due to its favorable paramagnetic properties, including a high number of unpaired electrons and a long electronic relaxation time, which are conducive to T1 shortening and positive contrast enhancement.[5][6] Unlike gadolinium, manganese is an essential trace element in the human body, with natural biological pathways for its regulation and excretion.[3] This intrinsic biological compatibility suggests a potentially safer toxicity profile.[4] this compound, as a chelate of manganese with a naturally occurring dicarboxylic acid, represents a class of compounds being explored for this purpose.
Mechanism of Action
Manganese(II) ions, like other paramagnetic ions, function as MRI contrast agents by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons.[7] In T1-weighted imaging, this shortening of T1 results in a brighter signal, providing positive contrast enhancement. The efficiency of a contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate per unit concentration of the agent.[6]
At the cellular level, it is hypothesized that manganese ions (Mn²⁺) can enter cells through voltage-gated calcium channels (VGCCs) due to their similar ionic radius and charge to Ca²⁺.[7] This property is particularly relevant in excitable cells like neurons and cardiomyocytes and is the basis for Manganese-Enhanced MRI (MEMRI) studies. For liver imaging, manganese complexes can be taken up by hepatocytes.[8] The chelation of Mn²⁺ with ligands like tartrate is crucial to reduce the toxicity associated with free manganese ions and to modulate the agent's biodistribution and pharmacokinetics.[4]
Quantitative Data of Representative Manganese-Based Contrast Agents
| Contrast Agent | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Magnetic Field (T) | Conditions | Reference(s) |
| MnCl₂ | 8.0 ± 0.1 | Not Reported | 0.47 | 37°C | [6] |
| Mn-DPDP (Teslascan™) | 2.8 | 3.7 | 0.47 | 40°C, Aqueous Solution | [2][6] |
| Mn-PyC3A | 2.1 | Not Reported | 1.4 | 37°C | [9] |
| Mn(EDTA)²⁻ | 3.3 | Not Reported | 0.47 | 25°C | [8] |
| MnO Nanoparticles (ManOC) | 4.1 ± 0.9 | 18.9 ± 1.1 | 3.0 | Per Mn ion | [10] |
| MnO Nanoparticles (ManOL) | 20.4 ± 1.1 | 65.6 ± 0.9 | 3.0 | Per Mn ion | [10] |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the synthesis and evaluation of this compound as an MRI contrast agent.
Protocol for Synthesis and Characterization of this compound
This protocol describes a general aqueous precipitation method for synthesizing this compound.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
L-(+)-Tartaric acid or D-(-)-Tartaric acid
-
Sodium hydroxide (NaOH) or other suitable base
-
Deionized water
-
Ethanol
-
0.22 µm syringe filters
-
Standard laboratory glassware, magnetic stirrer, pH meter, and filtration apparatus.
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M aqueous solution of manganese(II) chloride.
-
Prepare a 0.1 M aqueous solution of tartaric acid.
-
-
Reaction:
-
In a beaker, slowly add the manganese(II) chloride solution to the tartaric acid solution in a 1:1 molar ratio under constant stirring.
-
Slowly add a 1 M NaOH solution dropwise to adjust the pH of the mixture to ~7. This will neutralize the carboxylic acid groups of the tartaric acid, promoting chelation with the Mn²⁺ ions.
-
A precipitate of this compound should form.
-
-
Purification:
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove unreacted salts, followed by a final wash with ethanol to facilitate drying.
-
-
Drying:
-
Dry the purified this compound powder in a vacuum oven at 60°C overnight.
-
-
Characterization:
-
Confirm the structure and composition of the synthesized compound using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic carboxylate stretches, and elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) to determine the manganese content.
-
Assess the thermal stability using Thermogravimetric Analysis (TGA).
-
Determine the crystalline structure using X-ray Diffraction (XRD).
-
Protocol for In Vitro Relaxivity Measurement
This protocol outlines the measurement of r1 and r2 relaxivities in a phantom.
Materials:
-
Synthesized this compound
-
Saline solution (0.9% NaCl) or phosphate-buffered saline (PBS)
-
MRI scanner
-
Non-metallic tubes or vials for phantom preparation
Procedure:
-
Phantom Preparation:
-
Prepare a stock solution of this compound of known concentration in saline or PBS.
-
Perform serial dilutions to create a series of samples with varying concentrations of manganese (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). Include a control sample with no contrast agent.
-
Transfer each sample into an MRI-compatible tube. Arrange the tubes in a phantom holder.
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
For T1 Measurement: Acquire data using an inversion recovery or saturation recovery spin-echo sequence with a range of inversion times (TI) or repetition times (TR), respectively.
-
For T2 Measurement: Acquire data using a multi-echo spin-echo sequence with a range of echo times (TE).
-
-
Data Analysis:
-
For each sample, calculate the T1 relaxation time by fitting the signal intensity versus TI or TR data to the appropriate exponential recovery equation.
-
Calculate the T2 relaxation time by fitting the signal intensity versus TE data to an exponential decay equation.
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot R1 and R2 as a function of the manganese concentration.
-
The slope of the linear fit of the R1 vs. concentration plot gives the r1 relaxivity, and the slope of the R2 vs. concentration plot gives the r2 relaxivity.
-
Protocol for In Vivo MRI in a Preclinical Model
This protocol describes a general procedure for evaluating the contrast enhancement of this compound in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound solution formulated for injection (sterile, isotonic)
-
Rodent model (e.g., healthy mice or rats)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection (e.g., tail vein)
-
Animal-compatible MRI scanner and coils
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the imaging session.
-
Place a catheter in the tail vein for administration of the contrast agent.
-
Position the animal in the MRI scanner and ensure physiological monitoring (respiration, temperature).
-
-
Pre-Contrast Imaging:
-
Acquire baseline T1-weighted images of the region of interest (e.g., abdomen for liver and kidney imaging, or brain).
-
-
Contrast Agent Administration:
-
Inject the this compound solution intravenously at a predetermined dose (e.g., starting with a low dose and escalating in subsequent studies).
-
-
Post-Contrast Imaging:
-
Immediately following injection, acquire a series of dynamic T1-weighted images over a period of time (e.g., every minute for the first 10 minutes, then at 30, 60, and 120 minutes) to observe the pharmacokinetics and biodistribution.
-
-
Data Analysis:
-
Measure the signal intensity in regions of interest (e.g., liver, kidneys, blood vessels, muscle) on both pre- and post-contrast images.
-
Calculate the signal enhancement ratio or percentage change in signal intensity over time for each tissue.
-
Analyze the images to assess the biodistribution and clearance pathways of the contrast agent.
-
-
Toxicity Assessment (in parallel studies):
-
Monitor animals for any adverse reactions post-injection.
-
Conduct histological analysis of major organs (liver, kidneys, spleen, brain) at different time points after administration to assess for any signs of tissue damage.
-
Perform blood biochemistry tests to evaluate organ function.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents [analytica-world.com]
- 4. Development and Evaluation of the Magnetic Properties of a New Manganese (II) Complex: A Potential MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a high relaxivity manganese(II)-based MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mn-Based MRI Contrast Agents: An Overview [mdpi.com]
- 10. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of Manganese(II) Tartrate
Welcome to the technical support center for the synthesis of manganese(II) tartrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis are reactive crystallization, gel diffusion, and solution precipitation. Reactive crystallization offers a rapid route with potentially high yields, while gel diffusion is often employed for growing high-quality single crystals.[1][2]
Q2: What are the typical starting materials for the synthesis?
A2: Commonly, a soluble manganese(II) salt, such as manganese chloride (MnCl₂) or manganese sulfate (MnSO₄), is reacted with a tartrate source.[1] This can be L-tartaric acid or a salt like disodium tartrate.[1]
Q3: How does pH affect the synthesis of this compound?
A3: The pH of the reaction medium is a critical factor. Generally, increasing the pH of the solution promotes the precipitation of manganese(II) compounds, which can lead to a higher yield of this compound.[3] However, excessively high pH may lead to the co-precipitation of manganese(II) hydroxide, an impurity.
Q4: What is the role of temperature in the synthesis?
A4: Temperature influences both the reaction kinetics and the solubility of this compound. While higher temperatures can increase the rate of reaction, they might also increase the solubility of the product, potentially reducing the isolated yield. Conversely, controlled cooling is often used to induce crystallization and improve yield.
Q5: How can I improve the purity of my this compound product?
A5: Purification can be achieved by carefully washing the precipitate with distilled water and a suitable solvent like ethanol to remove unreacted starting materials and soluble byproducts.[4] Recrystallization from a suitable solvent can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Increase the reaction time. - Gently heat the reaction mixture (e.g., to 40-60 °C) to enhance reaction kinetics, followed by slow cooling to maximize precipitation. |
| Sub-optimal pH: The pH of the solution may be too acidic, keeping the product dissolved. | - Adjust the pH of the reaction mixture to a slightly acidic or neutral range (e.g., pH 5-7). Use a dilute base like sodium hydroxide or ammonia solution for adjustment, adding it dropwise while monitoring the pH. | |
| Incorrect stoichiometry: The molar ratio of manganese(II) salt to the tartrate source may not be optimal. | - Ensure a 1:1 molar ratio of Mn(II) ions to tartrate ions for the synthesis of the simple chelate.[5] | |
| Product Contamination | Presence of unreacted starting materials: Inadequate washing of the final product. | - Wash the precipitate thoroughly with deionized water to remove any soluble unreacted salts. A final wash with a solvent like ethanol can help remove organic impurities and aid in drying. |
| Co-precipitation of manganese(II) hydroxide: The pH of the reaction was too high. | - Maintain the pH below 8 during the precipitation step. If manganese(II) hydroxide is suspected, it can sometimes be removed by washing the precipitate with a dilute acid solution, though this may risk dissolving some of the desired product. | |
| Formation of undesired side products: Reaction conditions favoring alternative reaction pathways. | - Control the reaction temperature and rate of reagent addition carefully. Slow addition of the precipitating agent can favor the formation of the desired crystalline product over amorphous impurities. | |
| Poor Crystal Quality | Rapid precipitation: Adding the precipitating agent too quickly or a sudden change in temperature. | - Employ a slower rate of addition for the reactants. - For higher quality crystals, consider the gel diffusion method, which allows for slow, controlled crystal growth over several days.[2] |
| Presence of impurities: Impurities in the reaction mixture can inhibit crystal growth. | - Use high-purity starting materials. - Filter the initial reactant solutions to remove any particulate matter before mixing. |
Quantitative Data on Synthesis Parameters
While specific quantitative data for the optimization of this compound synthesis is not extensively available in the literature, the following tables provide illustrative data based on general principles of metal tartrate precipitation and the synthesis of related manganese compounds. These should be used as a starting point for optimization.
Table 1: Effect of pH on the Yield of Metal Precipitates
| pH | Approximate Yield (%) | Observations |
| 4 | Low | The solution may remain clear or show slight turbidity. |
| 6 | Moderate | Precipitation becomes more evident. |
| 8 | High | Significant precipitation is observed, but there is a risk of hydroxide formation.[3] |
Table 2: Effect of Temperature on Reaction and Crystallization
| Temperature (°C) | Stage | Expected Outcome on Yield |
| 25 (Room Temp) | Reaction | Slower reaction rate, may require longer reaction times. |
| 50 | Reaction | Increased reaction rate, potentially leading to faster product formation. |
| 80 | Reaction | Very fast reaction, but solubility may be high, requiring controlled cooling for good yield. |
| 10 | Crystallization | Lower solubility, promotes higher recovery of the precipitate. |
Table 3: Effect of Reactant Molar Ratio on Product Formation
| Molar Ratio (Mn²⁺:Tartrate) | Expected Primary Product | Potential Impact on Yield |
| 1:1 | This compound | Optimal for the formation of the desired product.[5] |
| > 1:1 | This compound with excess Mn²⁺ | May lead to incomplete precipitation of tartrate. |
| < 1:1 | This compound with excess tartrate | Generally favorable for driving the reaction to completion. |
Experimental Protocols
Protocol 1: High-Yield Synthesis by Reactive Crystallization
This protocol aims for a high yield of this compound powder.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
L-Tartaric acid (C₄H₆O₆)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve 1.98 g of MnCl₂·4H₂O (0.01 mol) in 50 mL of deionized water.
-
Dissolve 1.50 g of L-tartaric acid (0.01 mol) in 50 mL of deionized water.
-
-
Reaction and Precipitation:
-
While stirring the manganese chloride solution, slowly add the tartaric acid solution.
-
Slowly add 1 M NaOH solution dropwise to the mixture, continuously monitoring the pH with a pH meter. Adjust the pH to approximately 6-7. A precipitate will form.
-
-
Digestion of Precipitate:
-
Gently heat the mixture to 50°C and maintain this temperature for 30 minutes with continuous stirring. This "digestion" step can improve the filterability of the precipitate.
-
-
Isolation and Washing:
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate three times with 20 mL portions of cold deionized water.
-
Wash the precipitate once with 20 mL of ethanol to aid in drying.
-
-
Drying:
-
Dry the product in a desiccator under vacuum or in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.
-
Protocol 2: Crystal Growth by Gel Diffusion
This method is suitable for obtaining well-formed crystals of this compound, though the yield may be lower and the process is slower.[2]
Materials:
-
Sodium metasilicate solution (e.g., 1.04 g/cm³)
-
L-Tartaric acid solution (1 M)
-
Manganese(II) chloride solution (1 M)
-
Deionized water
Procedure:
-
Gel Preparation:
-
In a test tube, mix the sodium metasilicate solution with the tartaric acid solution to achieve a final pH in the range of 3.6-4.0. Allow the gel to set for 24-48 hours.
-
-
Addition of Reactant:
-
Once the gel has set, carefully pour the 1 M manganese(II) chloride solution on top of the gel.
-
-
Crystal Growth:
-
Seal the test tube and leave it undisturbed at room temperature. Over several days to weeks, manganese(II) ions will diffuse into the gel and react with the tartrate ions to form crystals.
-
-
Harvesting Crystals:
-
Once the crystals have reached the desired size, carefully remove them from the gel, wash with deionized water, and allow them to air dry.
-
Visualizing Workflows and Relationships
Experimental Workflow for Reactive Crystallization
Caption: Workflow for the reactive crystallization of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
Technical Support Center: Controlling the Morphology of Manganese(II) Tartrate Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of manganese(II) tartrate. The information provided is intended to assist in controlling the crystal morphology during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound crystals and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation or very slow nucleation | - Reactant concentrations are too low.- pH of the growth medium is not optimal.- Temperature is too high or too low. | - Increase the concentration of the manganese(II) salt and tartrate solutions incrementally.- Adjust the pH of the gel or solution. For gel growth, a pH range of 3.6-4.0 has been used successfully.- Ensure the crystallization is proceeding at a stable room temperature, as temperature fluctuations can inhibit nucleation. |
| Formation of amorphous precipitate instead of crystals | - Supersaturation level is too high, leading to rapid, uncontrolled precipitation.- pH is outside the optimal range for crystal growth. | - Decrease the concentration of the reactant solutions.- In gel diffusion methods, increase the density of the gel to slow down the diffusion of reactants.- Carefully control and adjust the pH of the crystallization medium. |
| Formation of small, poorly defined crystals | - High rate of nucleation and insufficient time for crystal growth.- Presence of impurities that inhibit crystal growth. | - Lower the reactant concentrations to reduce the nucleation rate.- Use highly purified reagents and solvents.- Consider recrystallization of the starting materials to remove impurities. |
| Observed crystal morphology is not the desired one (e.g., spherulitic instead of prismatic) | - The crystallization conditions (pH, temperature, solvent) favor a different crystal habit.- Presence of specific ions or molecules that act as habit modifiers. | - Systematically vary the pH of the growth medium. The pH can significantly influence the morphology of manganese oxides.[1][2][3][4]- Experiment with different solvents or solvent mixtures, as solvent-crystal face interactions can alter the crystal habit.[5][6]- Introduce small amounts of additives that are known to modify crystal habits, although specific modifiers for this compound are not well-documented in the provided search results. |
| Inconsistent results between batches | - Variations in experimental parameters such as temperature, pH, and reactant concentrations.- Inconsistent quality of reagents or solvents. | - Strictly control all experimental parameters. Use a temperature-controlled environment if possible.- Standardize the preparation of all solutions and the gel (if used).- Use reagents from the same supplier and lot number to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for growing this compound crystals?
A1: The single diffusion gel growth technique is a frequently reported method for synthesizing this compound crystals.[7][8][9] This method involves the slow diffusion of a manganese(II) salt solution into a gel containing a tartrate salt, leading to the controlled formation of crystals.[8]
Q2: What are the typical reactants used in the gel growth method?
A2: Commonly used reactants include a manganese(II) salt, such as manganese chloride (MnCl₂), and a tartrate source, like disodium tartrate or tartaric acid.[7][8][10] The gel medium is often prepared from sodium metasilicate or agar-agar.[7][8]
Q3: How does pH affect the morphology of this compound crystals?
A3: While the provided literature does not extensively detail the effect of pH on this compound specifically, the morphology of manganese-containing crystals, in general, is known to be highly sensitive to pH.[1][2][3][4] For mixed iron-manganese levo-tartrate crystals, a pH range of 3.6 to 4.0 has been utilized in the gel growth method. It is recommended to empirically determine the optimal pH for the desired crystal morphology.
Q4: Can temperature be used to control crystal morphology?
A4: Temperature is a critical parameter in crystallization that affects both solubility and nucleation/growth kinetics. While the provided search results primarily describe experiments conducted at room temperature, it is a variable that can be adjusted to influence crystal size and habit.
Q5: What is the expected crystal system for this compound?
A5: this compound crystals grown via the agar-agar gel technique have been reported to belong to the triclinic crystal system.[7][8] However, when grown as a mixed crystal with iron(II) levo-tartrate, an orthorhombic crystal structure has been observed.
Experimental Protocols
Single Diffusion Gel Growth of this compound
This protocol is based on methodologies described in the literature for growing this compound and similar tartrate crystals.[8]
Materials:
-
Manganese(II) chloride (MnCl₂)
-
L-Tartaric acid
-
Sodium metasilicate (Na₂SiO₃)
-
Distilled water
-
Glass test tubes (e.g., 25 mm diameter, 150 mm length)
Procedure:
-
Gel Preparation:
-
Prepare a sodium metasilicate solution with a specific gravity in the range of 1.04-1.06.
-
Acidify the sodium metasilicate solution with 1 M L-tartaric acid to a final pH between 3.6 and 4.0.
-
Pour the acidified gel solution into clean test tubes and allow it to set for 24-48 hours.
-
-
Addition of Reactant:
-
Once the gel has set, carefully pour a 1 M aqueous solution of manganese(II) chloride over the gel.
-
-
Crystallization:
-
Stopper the test tubes and leave them undisturbed at room temperature.
-
Crystals will slowly form within the gel over a period of days to weeks.
-
-
Harvesting:
-
Once the crystals have reached the desired size, carefully remove them from the gel.
-
Wash the harvested crystals with distilled water to remove any adhering gel and unreacted reagents.
-
Dry the crystals at room temperature.
-
Visualizations
Caption: Workflow for the synthesis of this compound crystals via the single diffusion gel growth method.
Caption: Key experimental parameters influencing the morphology of this compound crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on Microstructure and Catalytic Oxidation of Formaldehyde in MnO2 Catalyst [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.wisc.edu [chem.wisc.edu]
Technical Support Center: Purification of Crude Manganese(II) Tartrate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude manganese(II) tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Crude this compound, often synthesized via reactive crystallization from a manganese salt (e.g., manganese chloride or sulfate) and a tartrate salt (e.g., disodium tartrate), can contain several types of impurities.[1][2] These include:
-
Unreacted Starting Materials: Residual manganese(II) ions, tartrate ions, and counter-ions like sodium (Na⁺), chloride (Cl⁻), or sulfate (SO₄²⁻).
-
Co-precipitated Salts: Other metal salts present in the initial manganese precursor.
-
Oxidation Products: Manganese is susceptible to oxidation, especially at higher pH. This can lead to the formation of brown or black manganese oxides (e.g., MnO₂, Mn₂O₃), discoloring the product.[3]
-
Solvent Residues: Water or other solvents used during the synthesis.
Q2: What is the most common and effective method for purifying this compound?
A2: Recrystallization is the most common and effective method for purifying solid crystalline compounds like this compound. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while impurities remain in the solution. Antisolvent crystallization, where a second solvent in which the tartrate is insoluble (like ethanol) is added to a solution of the tartrate, can also be an effective method.[4]
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. While specific solubility data for this compound is not widely published, water is a common starting point due to the ionic nature of the salt.[5] For antisolvent crystallization, ethanol is a good candidate as manganese tartrate precipitation can be induced by its addition.[4] Experimental screening of different solvents or solvent mixtures (e.g., water-ethanol) is often necessary to find the optimal system.
Q4: My final product is pinkish or brownish instead of white. What does this indicate?
A4: The expected color of pure this compound is typically a pale pink or off-white.[2][6] A brownish or blackish tint often suggests the presence of manganese oxides, which form when manganese(II) is oxidized. This can happen if the pH is too high or if the material is exposed to strong oxidizing agents or prolonged heating in the presence of air.[3][7]
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used to confirm the purity and identity of your this compound:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic tartrate functional groups and metal-oxygen bonds.[1][2]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the content of water of hydration.[1]
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and compare it with known standards.[8]
-
Elemental Analysis: To determine the precise elemental composition (C, H, Mn).[1]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Crude product does not fully dissolve during recrystallization. | 1. Insufficient solvent was used.2. The solution was not heated sufficiently.3. The crude material contains a significant amount of insoluble impurities (e.g., manganese oxides). | 1. Add more solvent in small increments until dissolution is achieved.2. Increase the temperature of the solution, ensuring it does not exceed the solvent's boiling point.3. Perform a hot filtration step to remove insoluble materials before allowing the solution to cool. |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The cooling process is too rapid, preventing nucleation. | 1. Evaporate some of the solvent to increase the concentration of the tartrate.2. Allow the solution to cool more slowly at room temperature, followed by cooling in an ice bath.3. Introduce a seed crystal or gently scratch the inside of the flask to induce crystallization. |
| Yield is very low after purification. | 1. Significant product loss during washing due to its solubility in the wash solvent.2. The chosen recrystallization solvent dissolves too much product even at low temperatures.3. Premature crystallization during hot filtration. | 1. Wash the collected crystals with a minimal amount of ice-cold solvent or switch to a solvent in which the product is less soluble (e.g., ethanol).2. Re-evaluate the solvent system. An alternative solvent or a solvent/antisolvent pair may be needed.3. Pre-heat the funnel and filter paper before filtration to prevent cooling and crystallization in the funnel. |
| Final product is still discolored (brown/black). | 1. Oxidation of Mn(II) to higher oxidation states (e.g., MnO₂) occurred during the process.2. Insoluble oxide impurities were not removed. | 1. Ensure the purification process is carried out under controlled pH (ideally slightly acidic to neutral) to minimize oxidation.[3]2. If discoloration persists, dissolve the product in a dilute acidic solution, perform a hot filtration to remove the insoluble oxides, and then carefully re-precipitate the tartrate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology for the purification of crude this compound using recrystallization from an aqueous solution.
-
Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture gently while stirring to facilitate dissolution. Add more water in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities (like dust or colored oxides) are present, perform a hot filtration. Pre-heat a funnel and a flask containing a small amount of boiling solvent. Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities. A subsequent wash with a solvent like ethanol can help remove residual water and speed up drying.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a mild temperature to remove all solvent.
Quantitative Data Summary
The following table summarizes analytical techniques used for the characterization and purity assessment of this compound and related compounds.
| Analytical Technique | Purpose | Typical Observations / Data | Reference(s) |
| FTIR Spectroscopy | Confirms functional groups | Peaks around 3100–3600 cm⁻¹ (O-H stretch from water), <1600 cm⁻¹ (C=O stretch), and 1060-1130 cm⁻¹ (C-OH stretch). | [2] |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and water of hydration | Shows mass loss at specific temperatures corresponding to the removal of water molecules, followed by decomposition to manganese oxide. | [1] |
| Powder X-ray Diffraction (PXRD) | Confirms crystal structure | Provides a unique diffraction pattern that can be compared to reference data to confirm the crystalline phase of the material. | [8] |
| Complexometric Titration | Quantifies manganese content | A known excess of EDTA is added to complex with Mn(II). The excess EDTA is back-titrated. Tartaric acid can be used as a masking agent. | [9] |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting flowchart for addressing low purity in the final product.
References
- 1. This compound | 14998-36-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Crystallization of Cathode Active Material Precursors from Tartaric Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium - Wikipedia [en.wikipedia.org]
- 6. WO2019161447A1 - Method for the recovery of manganese products from various feedstocks - Google Patents [patents.google.com]
- 7. CN112939090B - Manganese sulfate purification and crystallization method - Google Patents [patents.google.com]
- 8. aca.unram.ac.id [aca.unram.ac.id]
- 9. zenodo.org [zenodo.org]
Technical Support Center: Stabilizing Mn(II)-Tartrate Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Manganese(II)-tartrate complexes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you prevent the unwanted oxidation of Mn(II) to higher oxidation states (Mn(III), Mn(IV)) during your experiments, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Preventing Mn(II) Oxidation
Unintended oxidation of Mn(II) in tartrate complexes can be a significant source of experimental variability. This guide addresses common issues and provides systematic solutions to maintain the desired oxidation state.
| Problem | Potential Causes | Recommended Solutions |
| Solution develops a brownish or cloudy appearance over time. | Oxidation of Mn(II) to Mn(III) or Mn(IV) oxides/hydroxides. | 1. pH Control: Maintain a slightly acidic pH (ideally below 6.0). Oxidation is significantly slower in acidic conditions. Use a suitable buffer system (e.g., acetate buffer) to stabilize the pH. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 3. Degas Solvents: Use deoxygenated solvents for the preparation of your solutions. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method. 4. Antioxidants: Consider the addition of a mild, compatible antioxidant. (See Table 2 for options). |
| Inconsistent analytical results (e.g., UV-Vis, EPR, titration). | The presence of mixed oxidation states (Mn(II), Mn(III), Mn(IV)) in the sample. | 1. Strict pH Monitoring: Regularly monitor the pH of your stock and reaction solutions. 2. Fresh Preparations: Prepare Mn(II)-tartrate solutions fresh before each experiment to minimize the timeframe for oxidation. 3. Ligand-to-Metal Ratio: Ensure a sufficient excess of tartrate ligand to fully complex the Mn(II) ions, which can enhance stability. |
| Precipitate formation upon standing or heating. | Formation of insoluble manganese oxides or hydroxides due to oxidation and subsequent hydrolysis. | 1. Lower pH: Acidify the solution to dissolve the precipitate if compatible with your experimental downstream processes. 2. Chelation: Confirm that the tartrate concentration is sufficient to maintain Mn(II) in a soluble complexed form. 3. Temperature Control: Avoid unnecessarily high temperatures, as heat can accelerate oxidation rates. |
| Colorimetric assays for Mn(II) give unexpectedly low readings. | Oxidation of Mn(II) leads to a decrease in its concentration. | 1. Control Experiments: Run control experiments in parallel under an inert atmosphere to quantify the extent of oxidation under your standard conditions. 2. Rapid Analysis: Perform analytical measurements as quickly as possible after sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Mn(II) oxidation in tartrate complex solutions?
A1: The primary cause is the reaction of the Mn(II)-tartrate complex with dissolved molecular oxygen, especially under neutral to alkaline pH conditions. The rate of this oxidation is significantly accelerated as the pH increases.
Q2: At what pH is the oxidation of Mn(II)-tartrate complexes most likely to occur?
A2: Oxidation is thermodynamically less favorable in acidic conditions. Significant oxidation typically begins to occur at a pH above 7 and becomes more rapid in alkaline solutions (pH > 8). Therefore, maintaining a slightly acidic environment is a key preventative measure.
Q3: How can I visually detect the oxidation of my Mn(II)-tartrate solution?
A3: Solutions of Mn(II) complexes are typically colorless or very pale pink. The formation of a yellow, brown, or black precipitate, or a brownish discoloration of the solution, is a strong visual indicator of oxidation to higher manganese oxides (like MnO(OH) or MnO₂).
Q4: Are there any specific antioxidants you recommend for stabilizing Mn(II)-tartrate solutions?
A4: The choice of antioxidant depends on the specifics of your experiment, as it should not interfere with downstream applications. Mild reducing agents that are compatible with your system can be effective. Some potential options to investigate include ascorbic acid, hydroquinone, or sulfite salts. It is crucial to perform control experiments to ensure the chosen antioxidant does not interact with the Mn(II)-tartrate complex or other components of your system.
Q5: Can the order of reagent addition during preparation affect the stability of the Mn(II)-tartrate complex?
A5: Yes, the order of addition can be important. It is generally recommended to first dissolve the tartrate ligand in the solvent and adjust the pH to the desired acidic range before adding the Mn(II) salt. This ensures that the Mn(II) ion is immediately complexed by the tartrate in a stabilizing environment, rather than being introduced into a solution where conditions might favor oxidation.
Quantitative Data Summary
The stability of Mn(II) is highly dependent on pH. The following table summarizes the effect of pH on the rate of Mn(II) oxidation.
Table 1: Influence of pH on the Rate of Mn(II) Oxidation
| pH | Relative Oxidation Rate | Stability of Mn(II) |
| < 6.0 | Very Low | High |
| 6.0 - 7.0 | Low to Moderate | Moderate |
| 7.0 - 8.0 | Moderate to High | Low |
| > 8.0 | High to Very High | Very Low |
This table provides a generalized summary based on established principles of manganese chemistry. Actual rates will vary with specific experimental conditions such as temperature, ligand concentration, and oxygen saturation.
Table 2: Potential Antioxidants for Stabilization of Mn(II) Solutions
| Antioxidant | Proposed Mechanism | Considerations |
| Ascorbic Acid | Reduces Mn(III)/Mn(IV) back to Mn(II) and scavenges reactive oxygen species. | Can form its own complexes with metal ions; its stability is pH-dependent. |
| Hydroquinone | Acts as a reducing agent. | Can be electrochemically active and may interfere with certain analytical techniques. |
| Sodium Sulfite | Scavenges dissolved oxygen from the solution. | Can alter the ionic strength of the solution and may have its own reactivity. |
Experimental Protocols
Protocol for Preparation of a Stabilized Mn(II)-Tartrate Stock Solution
This protocol outlines a method for preparing a Mn(II)-tartrate solution with enhanced stability against oxidation.
Materials:
-
Manganese(II) salt (e.g., MnCl₂·4H₂O or MnSO₄·H₂O)
-
Tartaric acid or a tartrate salt (e.g., sodium tartrate)
-
Deoxygenated, high-purity water
-
pH meter
-
Inert gas (Nitrogen or Argon) with a sparging line
-
Schlenk flask or a similar vessel that can be sealed under an inert atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Solvent Deoxygenation: Sparge high-purity water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Ligand Dissolution: In a Schlenk flask under a positive pressure of inert gas, add the deoxygenated water. While stirring, dissolve the tartaric acid or tartrate salt to the desired concentration.
-
pH Adjustment: If starting with tartaric acid, carefully adjust the pH of the solution to the desired acidic range (e.g., pH 5.0-5.5) using a suitable base (e.g., NaOH) that has also been prepared with deoxygenated water. If using a tartrate salt, confirm the pH and adjust as necessary with an acid (e.g., HCl).
-
Addition of Mn(II) Salt: Slowly add the solid Mn(II) salt to the stirring tartrate solution under the inert atmosphere. The Mn(II) salt should dissolve to form a clear, colorless to pale pink solution.
-
Final Volume and Storage: Adjust to the final desired volume with deoxygenated water. Seal the flask under the inert atmosphere and store in a cool, dark place. For long-term storage, refrigeration is recommended.
Visualizations
Caption: Workflow for preparing and handling stabilized Mn(II)-tartrate solutions.
Technical Support Center: Formation of Manganese(II) Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of manganese(II) tartrate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of this compound?
A1: The optimal pH for precipitating this compound is in the acidic range, typically between pH 4 and 5.6. Within this window, tartaric acid is sufficiently deprotonated to effectively chelate the Mn(II) ions, leading to the formation of the desired salt.
Q2: What happens if the pH of the reaction mixture is too high?
A2: If the pH is too high (alkaline), the concentration of hydroxide ions (OH⁻) increases. This leads to the competing precipitation of manganese(II) hydroxide (Mn(OH)₂), a white solid that readily oxidizes in the presence of air to form brown manganese oxides. This will result in a lower yield and purity of the desired this compound. In strongly alkaline conditions (pH 13 and above), other manganese species may also form.[1]
Q3: What is the expected appearance of the this compound precipitate?
A3: Pure this compound is typically a white to faint pink crystalline solid. The exact appearance can vary depending on the degree of hydration and the specific crystalline form.
Q4: Can I use any manganese(II) salt and tartrate source for the synthesis?
A4: Yes, generally, any soluble manganese(II) salt (e.g., manganese(II) chloride, manganese(II) sulfate) can be reacted with a soluble tartrate source (e.g., tartaric acid, sodium tartrate, potassium sodium tartrate). The key is to control the pH of the final solution to favor the precipitation of this compound.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no precipitate forms | pH is too low: In highly acidic conditions, tartaric acid is fully protonated and cannot effectively bind to Mn(II) ions. | Slowly add a dilute base (e.g., NaOH, KOH) to the reaction mixture while monitoring the pH with a calibrated pH meter. Adjust the pH to the optimal range of 4-5.6. |
| Insufficient concentration of reactants: The concentrations of manganese(II) and tartrate ions may be below the solubility product of this compound. | Increase the concentration of one or both reactants. Ensure the final concentrations are sufficient to induce precipitation. | |
| Precipitate is brown or discolored | pH is too high: The formation of brown manganese oxides is occurring due to the oxidation of Mn(OH)₂ at alkaline pH. | Lower the pH of the reaction mixture to the acidic range (4-5.6) using a dilute acid (e.g., HCl, H₂SO₄). It is crucial to maintain the pH in the optimal range throughout the experiment. |
| Oxidation of Mn(II): Even at neutral or slightly acidic pH, prolonged exposure to air can lead to some oxidation. | Consider de-gassing the solutions before mixing and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent crystal morphology | Fluctuations in pH during precipitation: Small changes in pH can affect the crystal growth process. | Use a buffered solution or a pH-stat to maintain a constant pH during the precipitation and crystallization steps. |
| Rate of addition of reactants: Rapid mixing can lead to the formation of amorphous or poorly crystalline precipitate. | Add the reactants slowly and with constant stirring to promote the growth of well-defined crystals. |
Data Presentation
| pH Range | Predominant Manganese Species | Predominant Tartrate Species | Expected Outcome for this compound Formation | Potential Competing Reactions |
| < 2 | Mn²⁺ | H₂C₄H₄O₆ (Tartaric Acid) | Very low to no precipitation | - |
| 2 - 4 | Mn²⁺ | H₂C₄H₄O₆, HC₄H₄O₆⁻ | Precipitation begins, yield increases with pH | - |
| 4 - 5.6 | Mn²⁺ | HC₄H₄O₆⁻, C₄H₄O₆²⁻ | Optimal range for precipitation | - |
| 5.6 - 8 | Mn²⁺ | C₄H₄O₆²⁻ | Decreasing yield of tartrate | Precipitation of Mn(OH)₂ begins |
| > 8 | Mn(OH)₂, MnO₂ | C₄H₄O₆²⁻ | Very low to no tartrate precipitation | Significant precipitation of Mn(OH)₂ and its oxidation products |
Experimental Protocols
General Protocol for the Synthesis of this compound at a Controlled pH:
This protocol describes a general method for the synthesis of this compound. To investigate the effect of pH, the final pH of the reaction mixture should be adjusted to the desired value (e.g., 4, 7, or 9) in step 3.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of manganese(II) chloride by dissolving the appropriate amount of MnCl₂·4H₂O in distilled water.
-
Prepare a 0.5 M solution of potassium sodium tartrate by dissolving the appropriate amount of KNaC₄H₄O₆·4H₂O in distilled water.
-
-
Reaction Setup:
-
Place a beaker containing the manganese(II) chloride solution on a magnetic stirrer.
-
Begin stirring the solution at a moderate speed.
-
-
Precipitation and pH Control:
-
Slowly add the potassium sodium tartrate solution to the stirring manganese(II) chloride solution.
-
A white precipitate of this compound should begin to form.
-
Monitor the pH of the mixture continuously with a calibrated pH meter.
-
Carefully add 0.1 M HCl or 0.1 M NaOH dropwise to adjust and maintain the pH at the desired level (e.g., pH 4).
-
-
Digestion of the Precipitate:
-
Continue stirring the mixture at the controlled pH for 1-2 hours to allow the precipitate to "digest," which can improve the crystallinity and filterability.
-
-
Isolation and Washing:
-
Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with distilled water to remove any soluble impurities.
-
Finally, wash the precipitate with a small amount of ethanol or acetone to aid in drying.
-
-
Drying:
-
Dry the collected this compound precipitate in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Mandatory Visualization
References
Technical Support Center: Thermal Analysis of Manganese(II) Tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal analysis of manganese(II) tartrate.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal analysis of this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
| Problem | Potential Cause | Recommended Solution |
| Poorly defined or overlapping TGA steps (e.g., dehydration and initial decomposition are not distinct). | 1. High heating rate: A rapid temperature increase can cause thermal events to merge.[1] 2. Large sample mass: Thick sample beds can lead to poor heat transfer and non-uniform decomposition. | 1. Reduce the heating rate: Try a slower heating rate (e.g., 5-10 °C/min) to improve the resolution of thermal events.[1] 2. Use a smaller sample size: A smaller, thinly spread sample ensures more uniform heating. 3. Utilize the derivative curve (DTG): The first derivative of the TGA curve can help to mathematically separate overlapping events by showing distinct peaks for each mass loss stage.[2] |
| Inconsistent decomposition temperatures between runs. | 1. Inconsistent heating rates: Different heating rates will result in different onset temperatures for decomposition.[1] 2. Variable sample packing: Differences in how the sample is packed into the crucible can affect heat transfer. 3. Changes in atmospheric conditions: The purge gas composition and flow rate can influence the decomposition pathway and temperature.[3] | 1. Maintain a consistent heating rate across all comparative experiments. 2. Develop a standardized sample preparation protocol to ensure consistent sample mass and packing. 3. Ensure a consistent and appropriate purge gas and flow rate for all analyses. For oxidative decomposition, use air or oxygen; for inert decomposition, use nitrogen or argon. |
| Unexpected weight gain observed in the TGA curve. | 1. Buoyancy effect: Changes in the density of the purge gas with temperature can cause an apparent weight gain.[4] 2. Oxidation of the sample: If the atmosphere is not fully inert, the sample may react with residual oxygen, leading to a weight gain. This is particularly relevant for the manganese residue at higher temperatures. | 1. Perform a blank run (with an empty crucible) and subtract the resulting curve from the sample curve to correct for buoyancy. 2. Ensure a high-purity, inert atmosphere (e.g., nitrogen or argon) if oxidative processes are to be avoided. Check for leaks in the gas delivery system. |
| Noisy TGA or DTA signal. | 1. Instrumental vibrations: External vibrations can affect the sensitive balance in the TGA. 2. Turbulent gas flow: A high purge gas flow rate can cause turbulence around the sample pan. 3. Sample movement: The sample may shift or sputter within the crucible during decomposition. | 1. Place the instrument on a vibration-damped table. 2. Optimize the purge gas flow rate to be sufficient for atmospheric control without causing turbulence. 3. Ensure the sample is well-packed and consider using a crucible lid with a pinhole. |
Frequently Asked Questions (FAQs)
1. What is the typical thermal decomposition pathway for hydrated this compound?
Hydrated this compound typically undergoes a multi-step decomposition. The first step is dehydration, where the water of crystallization is lost. This is followed by the decomposition of the anhydrous this compound into manganese oxides. The final manganese oxide product depends on the atmospheric conditions (e.g., MnO in an inert atmosphere, or Mn₂O₃/Mn₃O₄ in an oxidizing atmosphere).[5]
2. How many water molecules are expected in the hydrated form of this compound?
This compound can exist in various states of hydration. A common form is this compound monohydrate (MnC₄H₄O₆·H₂O). The exact number of water molecules should be confirmed by comparing the experimental mass loss during the dehydration step with the theoretical percentage of water for the expected hydrate.
3. What are the expected temperature ranges for the decomposition steps?
-
Dehydration: Typically occurs between 150 °C and 220 °C.[6]
-
Decomposition of anhydrous tartrate: Generally starts above 300 °C in an inert atmosphere.[6][7]
These ranges can be influenced by factors such as heating rate and atmospheric conditions.
4. How does the analysis atmosphere (inert vs. oxidizing) affect the results?
The atmosphere has a significant impact on the decomposition products:
-
Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the decomposition of the anhydrous tartrate is expected to yield manganese(II) oxide (MnO) as the final residue.[5][8]
-
Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the organic part of the molecule will combust, and the manganese will form higher oxides such as Mn₂O₃ or Mn₃O₄, depending on the temperature.[9]
5. What is the importance of the derivative (DTG) curve in the analysis?
The DTG curve, which is the first derivative of the TGA curve, plots the rate of mass change versus temperature. It is particularly useful for:
-
Separating overlapping events: A broad, single mass loss in the TGA curve might be resolved into multiple distinct peaks in the DTG curve, allowing for more accurate identification of individual decomposition steps.[2]
-
Determining the temperature of maximum decomposition rate: The peak of a DTG curve indicates the temperature at which the rate of mass loss is highest for a particular step.[1]
Data Presentation
The following table summarizes representative quantitative data for the thermal decomposition of a hydrated metal tartrate, which can be used as a general reference for this compound analysis.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Example) | Process | Solid Product |
| 1 | 150 - 220 | ~8.2% (for monohydrate) | Dehydration | Anhydrous this compound |
| 2 | > 300 | ~32.9% (in inert atm.) | Decomposition of Anhydrous Tartrate | Manganese(II) Oxide (MnO) |
Note: The mass loss percentages are theoretical values for the decomposition of MnC₄H₄O₆·H₂O to MnO and will vary based on the actual hydration state and atmospheric conditions.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (alumina or platinum).
-
Ensure the sample is spread thinly and evenly across the bottom of the crucible to promote uniform heating.
-
-
Experimental Parameters:
-
Purge Gas: Select the desired atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for oxidizing conditions).
-
Flow Rate: Set the purge gas flow rate to a stable level, typically 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the mass loss and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage mass loss as a function of temperature.
-
Generate the first derivative (DTG) curve to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature and the percentage mass loss for each distinct decomposition step.
-
Visualizations
Caption: Thermal decomposition pathway of hydrated this compound.
Caption: Troubleshooting workflow for common TGA/DTA issues.
References
- 1. youtube.com [youtube.com]
- 2. torontech.com [torontech.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpreting results from TGA instruments [xrfscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structural investigation and thermal properties of a novel manganese complex Mn2(DAT)2Cl4(H2O)4 (DAT=1,5-diaminotetrazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Manganese(II) Tartrate and Manganese(II) Citrate for Researchers and Drug Development Professionals
A comprehensive examination of the physicochemical properties, biological activities, and potential therapeutic applications of manganese(II) tartrate and manganese(II) citrate reveals distinct profiles that may influence their suitability for various research and drug development purposes. While both compounds serve as sources of the essential trace element manganese, their organic acid ligands—tartrate and citrate—confer unique characteristics in terms of solubility, stability, and biological interactions. This guide provides a detailed comparison based on available data and outlines experimental protocols for their further evaluation.
Physicochemical Properties: A Tale of Two Ligands
A fundamental aspect differentiating this compound and manganese(II) citrate is their behavior in aqueous environments, which directly impacts their formulation and bioavailability.
Solubility: this compound is described as a white crystalline solid that is soluble in water and slightly soluble in ethanol.[1] In contrast, manganese(II) citrate, a white to pale pink powder, is noted to be soluble in water, particularly in the presence of sodium citrate.[2][3][4] A patent source provides a quantitative solubility for a specific form of manganese citrate, ranging from 0.65 to 0.82 g/100 mL in water.[5] The presence of the citrate salt appears to enhance its dissolution, a factor that can be critical in formulation development.
Stability: The stability of these complexes in solution is crucial for their delivery and interaction with biological systems. The stability constant (log K) provides a measure of the strength of the metal-ligand bond. While a specific log K value for this compound was not readily available in the surveyed literature, a stability constant (Ks) for the structurally similar manganese(II) isocitrate complex has been reported as 497 M⁻¹ (log K ≈ 2.69).[6] It is important to note that isocitrate is an isomer of citrate, and this value may serve as a reasonable estimate for the stability of the manganese(II) citrate complex. The higher the stability constant, the less likely the complex is to dissociate and release free manganese ions, which can be a factor in both efficacy and toxicity.
| Property | This compound | Manganese(II) Citrate |
| Appearance | White crystalline solid[1] | White to pale pink powder[2][4] |
| Solubility in Water | Soluble[1] | Soluble, enhanced by sodium citrate[2][3][4] (0.65-0.82 g/100 mL)[5] |
| Solubility in Ethanol | Slightly soluble[1] | Data not available |
| Stability (log K) | Data not available | Estimated log K ≈ 2.69 (for Mn(II) isocitrate)[6] |
Synthesis of Manganese(II) Complexes
The preparation of these compounds can be achieved through straightforward precipitation reactions.
This compound Monohydrate Synthesis: A common method involves the reaction of a soluble manganese(II) salt, such as manganese(II) chloride or sulfate, with a solution of tartaric acid or a tartrate salt. The resulting this compound precipitates out of the solution and can be collected, washed, and dried.
Manganese(II) Citrate (Trimanganese Dicitrate) Synthesis: Manganese(II) citrate can be synthesized by reacting manganese carbonate with a solution of citric acid.[2] The manganese carbonate is gradually added to the heated citric acid solution, leading to the formation of manganese(II) citrate, which can then be isolated.
Biological Activity and Potential Applications
Both this compound and manganese(II) citrate have been investigated for their biological activities, with potential applications in nutrition and medicine.
Bioavailability: The bioavailability of a mineral supplement is a critical determinant of its efficacy. While direct comparative studies on the bioavailability of this compound and citrate are scarce, the choice of the organic ligand is known to influence mineral absorption. Citrate, being a key component of the Krebs cycle, may facilitate the cellular uptake of manganese.[7][8] An in vitro model using Caco-2 cells, which mimic the human intestinal epithelium, is a widely accepted method for assessing mineral bioavailability.
Antioxidant and Anticancer Potential: this compound has been noted for its potential antioxidant and anticancer properties.[1] The antioxidant activity of manganese complexes can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The anticancer potential can be assessed in vitro using cytotoxicity assays, like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, on various cancer cell lines.
Manganese and Cellular Signaling
Manganese is an essential cofactor for numerous enzymes and plays a role in various cellular signaling pathways. Dysregulation of manganese homeostasis can impact these pathways, leading to either beneficial or detrimental effects. The specific influence of the tartrate or citrate ligand on these pathways is an area requiring further investigation.
Experimental Protocols for Comparative Evaluation
To provide a robust comparison between this compound and manganese(II) citrate, a series of standardized experimental protocols are recommended.
In Vitro Bioavailability Assessment using Caco-2 Cells
This protocol provides a framework for comparing the intestinal absorption of manganese from both tartrate and citrate complexes.
-
Cell Culture: Caco-2 cells are cultured on permeable supports to form a differentiated monolayer that mimics the intestinal barrier.
-
Sample Preparation: Prepare solutions of this compound and manganese(II) citrate of known concentrations in a transport buffer.
-
Transport Study:
-
Add the manganese complex solutions to the apical (upper) chamber of the transwell inserts.
-
At specified time intervals, collect samples from the basolateral (lower) chamber.
-
Analyze the manganese concentration in the basolateral samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound to compare their transport rates across the Caco-2 monolayer.
Antioxidant Activity Assessment (DPPH Assay)
This protocol measures the radical scavenging activity of the manganese complexes.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Assay Procedure:
-
Add varying concentrations of this compound and manganese(II) citrate to a solution of DPPH.
-
Incubate the mixtures in the dark at room temperature.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the manganese complexes. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anticancer Activity Assessment (MTT Assay)
This protocol assesses the cytotoxic effects of the manganese complexes on cancer cells.[9][10][11]
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and manganese(II) citrate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to an untreated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Conclusion
This compound and manganese(II) citrate present as two viable options for delivering manganese in research and pharmaceutical applications. The choice between them may depend on the specific requirements of the application, including desired solubility, stability, and biological activity. While manganese(II) citrate may offer advantages in terms of aqueous solubility, particularly with the addition of sodium citrate, the potential antioxidant and anticancer properties of this compound warrant further investigation. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the distinct advantages of each compound for their specific needs. Further research into the stability constants of both complexes and the influence of the respective ligands on cellular signaling pathways will provide a more complete understanding of their comparative profiles.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Manganese Citrate | C12H10Mn3O14 | CID 9937209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Manganese(II) citrate | 10024-66-5 [chemicalbook.com]
- 5. KR102094967B1 - Method of manufacturing manganese citrate with high degree of electrolytic dissociation - Google Patents [patents.google.com]
- 6. Determination of the stability constants of Mn2+ and Mg2+ complexes of the components of the NADP-linked isocitrate dehydrogenase reaction by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A citrate efflux transporter important for manganese distribution and phosphorus uptake in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Spectrophotometric Methods for Manganese(II) Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of four common spectrophotometric methods for the determination of manganese(II): the formaldoxime method, the persulfate method, the picolinaldehyde nicotinoylhydrazone (PANH) method, and the morpholine dithiocarbamate (MDTC) method. The selection of an appropriate analytical method is crucial for accurate and reliable quantification of manganese in various samples, including environmental and biological matrices. This document outlines the experimental protocols and presents a comparative summary of their performance characteristics to aid in method selection and validation.
Comparative Performance Data
The following table summarizes the key quantitative performance parameters of the four spectrophotometric methods for manganese(II) determination. This allows for a direct comparison of their sensitivity, linear range, and other critical characteristics.
| Parameter | Formaldoxime Method | Persulfate Method | PANH Method | MDTC Method |
| Principle | Formation of an orange-brown complex with Mn(II).[1] | Oxidation of Mn(II) to the highly colored permanganate ion (MnO4-).[2] | Formation of a yellow-colored complex with Mn(II) that is extracted into an organic solvent.[3] | Formation of a brown-colored complex with Mn(II) that is extracted into an organic solvent. |
| Wavelength (λmax) | ~450 nm (can be shifted to 500 nm to minimize iron interference).[1][4] | 525 nm or 530 nm.[5][6] | 385 nm.[3] | 510 nm. |
| Linearity Range | 0.02 - 5.0 mg/L.[7][8] | 0 - 15.0 mg/L.[6] | 0.02 - 1.5 ppm.[3] | Up to 0.40 ppm. |
| Limit of Detection (LOD) | 0.005 mg/L.[9] | 42 µg/L (with a 5-cm cell).[10] | Not explicitly stated. | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.04 mg/L.[8] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Molar Absorptivity | Not explicitly stated. | Not explicitly stated. | 4.606 x 10^4 L mol-1 cm-1.[3] | Not explicitly stated. |
| Sandell's Sensitivity | Not explicitly stated. | Not explicitly stated. | 1.19 ng cm-2.[3] | Not explicitly stated. |
| Key Interferences | Iron, Copper, Nickel, Cobalt.[4] | Chloride ions, Organic matter.[6] | Diverse ions (requires investigation for specific sample matrices).[3] | Cadmium, Copper, Zinc, Nickel, Iron. |
Experimental Protocols
Detailed methodologies for each of the four key spectrophotometric methods are provided below. These protocols are intended to serve as a starting point for method implementation and may require optimization based on the specific sample matrix and instrumentation.
Formaldoxime Method
This method is based on the reaction of manganese(II) with formaldoxime in an alkaline solution to form a stable orange-brown colored complex.[1]
Reagents:
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Formaldehyde Solution (37%): Use commercially available analytical grade formaldehyde.
-
Formaldoxime Reagent: Mix 20 parts of 10% hydroxylamine hydrochloride solution with 1 part of 37% formaldehyde solution. Prepare this reagent fresh.
-
Ammonia Solution: Dilute concentrated ammonium hydroxide with deionized water.
-
EDTA Solution (0.1 M): Dissolve 3.722 g of disodium EDTA in 100 mL of deionized water.
-
Manganese Standard Stock Solution (1000 mg/L): Dissolve an appropriate amount of a primary standard manganese salt in deionized water.
Procedure:
-
To a suitable aliquot of the sample containing manganese(II), add the formaldoxime reagent.
-
Adjust the pH to the optimal range (typically alkaline) using the ammonia solution.
-
Allow the color to develop for a specific time (e.g., 30 minutes).[4]
-
Measure the absorbance of the solution at approximately 450 nm against a reagent blank.[1] To minimize interference from iron, the absorbance can be measured at 500 nm.[4]
-
Prepare a calibration curve using standard manganese solutions and determine the concentration of manganese in the sample.
Persulfate Method
This method involves the oxidation of manganese(II) to the intensely colored permanganate ion by persulfate in the presence of a silver nitrate catalyst.[2]
Reagents:
-
Special Reagent: Dissolve 75 g of mercuric sulfate in 400 mL of concentrated nitric acid and 200 mL of distilled water. Add 200 mL of 85% phosphoric acid and 35 mg of silver nitrate. Dilute to 1 L with distilled water.[10]
-
Ammonium Persulfate: Solid, analytical grade.
-
Manganese Standard Stock Solution (1000 mg/L): Prepare as described for the formaldoxime method.
Procedure:
-
Take a suitable volume of the sample in a flask.
-
Add 5 mL of the "special reagent".[6]
-
Bring the volume to about 90 mL with distilled water and add 1 g of ammonium persulfate.[6]
-
Boil the solution for 1 minute, then let it stand for another minute to allow for color development.[6]
-
Cool the solution and dilute it to 100 mL with distilled water.[6]
-
Measure the absorbance at 525 nm against a reagent blank.[6]
-
Construct a calibration curve using a series of manganese standards treated in the same manner.
Picolinaldehyde Nicotinoylhydrazone (PANH) Method
This method is based on the formation of a yellow-colored complex between manganese(II) and picolinaldehyde nicotinoylhydrazone (PANH), which is then extracted into an organic solvent for measurement.[3]
Reagents:
-
Picolinaldehyde Nicotinoylhydrazone (PANH) Solution: Prepare a solution of PANH in a suitable solvent like ethanol.
-
Buffer Solution (pH 9.0): Prepare a buffer solution to maintain the optimal pH for complex formation.
-
Chloroform: Analytical grade, for extraction.
-
Manganese Standard Stock Solution (1000 mg/L): Prepare as previously described.
Procedure:
-
To a known volume of the sample, add the PANH reagent solution.
-
Adjust the pH of the solution to between 8.7 and 10.5 using the buffer solution.[3]
-
Add chloroform and shake vigorously to extract the Mn(II)-PANH complex.
-
Allow the phases to separate and collect the organic layer.
-
Measure the absorbance of the chloroform extract at 385 nm against a reagent blank.[3]
-
Prepare a calibration curve by extracting standards of known manganese concentrations.
Morpholine Dithiocarbamate (MDTC) Method
This method utilizes the reaction of manganese(II) with sodium morpholine dithiocarbamate (Na-MDTC) to form a brown-colored complex that is subsequently extracted for spectrophotometric analysis.
Reagents:
-
Sodium Morpholine Dithiocarbamate (Na-MDTC) Solution: Prepare a fresh aqueous solution of Na-MDTC.
-
Buffer Solution (pH 8.0): Use a sodium acetate-sodium hydroxide buffer to maintain the required pH.
-
Chloroform: Analytical grade, for extraction.
-
Manganese Standard Stock Solution (1000 mg/L): Prepare as previously described.
Procedure:
-
Take an aliquot of the sample and add the Na-MDTC solution.
-
Adjust the pH to 8.0 with the acetate buffer.
-
Extract the formed brown complex into chloroform by shaking.
-
Separate the organic phase.
-
Measure the absorbance of the extract at 510 nm against a reagent blank.
-
Determine the manganese concentration by comparing the absorbance to a calibration curve prepared from standards.
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of manganese(II).
Caption: General workflow for spectrophotometric analysis of Manganese(II).
References
- 1. kr.hach.com [kr.hach.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. library.wur.nl [library.wur.nl]
- 5. matec-conferences.org [matec-conferences.org]
- 6. NEMI Method Summary - 3500-MN B [nemi.gov]
- 7. si.hach.com [si.hach.com]
- 8. lovibond.com [lovibond.com]
- 9. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 10. downloads.regulations.gov [downloads.regulations.gov]
comparing the catalytic activity of different manganese precursors
An Objective Comparison of Catalytic Activity Supported by Experimental Data
For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst precursor is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process viability. Manganese, an earth-abundant and versatile metal, offers a wide array of catalytic applications. However, the catalytic performance of a manganese-based system is profoundly influenced by the initial manganese precursor selected for its synthesis. This guide provides a comparative analysis of common manganese precursors, summarizing their performance in various catalytic reactions based on published experimental data.
The Influence of the Precursor on Catalyst Properties
The selection of a manganese precursor—be it nitrate, acetate, chloride, sulfate, or permanganate—is not arbitrary. The precursor's anion and the synthesis method employed collectively determine the final catalyst's crucial properties, such as:
-
Oxidation State: Different precursors can lead to different manganese oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) in the final catalyst, which is often a key determinant of its activity. For instance, higher oxidation states like Mn⁴⁺ are frequently linked to superior performance in oxidation reactions.
-
Dispersion and Particle Size: The precursor choice affects how the manganese oxide particles are distributed on a support material. High dispersion and smaller nanoparticle sizes generally lead to a greater number of accessible active sites and enhanced catalytic activity.
-
Crystalline Phase and Defects: Precursors can direct the formation of specific manganese oxide crystalline structures (e.g., MnO₂, Mn₂O₃, Mn₃O₄), each with unique catalytic properties. The precursor can also influence the concentration of beneficial crystal defects and oxygen vacancies.
-
Surface Acidity and Reducibility: The nature of the precursor can alter the surface acidity and the ease with which the manganese oxides are reduced (redox properties), impacting their interaction with reactants.
Comparative Catalytic Performance Data
The following tables summarize quantitative data from various studies, comparing the catalytic activity of manganese oxides derived from different precursors in specific chemical transformations.
Table 1: Catalytic Oxidation of Ethyl Acetate
The complete oxidation of volatile organic compounds (VOCs) like ethyl acetate is crucial for environmental remediation. The activity is often measured by the temperature required to achieve a certain conversion level (T₅₀ or T₉₀), with lower temperatures indicating higher activity.
| Precursor | Catalyst | T₉₀ (°C) for 90% Conversion | Reference |
| Manganese Chloride (MnCl₂) | Mn₂O₃-Cl | ~210 | [1] |
| Manganese Acetate (Mn(CH₃COO)₂) | Mn₂O₃-Ac | ~260 | [1] |
| Manganese Sulfate (MnSO₄) | Mn₂O₃-SO₄ | ~285 | [1] |
| Manganese Acetate + KMnO₄ | K-OMS-2 (Solvent-free) | 213 | [2] |
| Manganese Acetate (Precipitation) | MnPA | > 240 | [2] |
| Manganese Nitrate (Precipitation) | MnPN | > 240 | [2] |
Key Finding: For the oxidation of ethyl acetate, catalysts prepared from manganese chloride showed significantly higher activity, achieving 90% conversion at a much lower temperature than those from acetate or sulfate precursors.[1] This superior performance was linked to a higher amount of lattice oxygen and greater oxygen mobility.[1] Similarly, cryptomelane-type (K-OMS-2) manganese oxides synthesized via a solvent-free reaction of manganese acetate and potassium permanganate also demonstrated high activity.[2]
Table 2: Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx)
In SCR, NOx are converted to N₂ using ammonia (NH₃). The efficiency of Fe-Mn/TiO₂ catalysts is highly dependent on the choice of both iron and manganese precursors.
| Mn Precursor | Fe Precursor | NO Conversion at 150°C | Key Catalyst Property | Reference |
| Manganese Nitrate | Ferric Nitrate | ~95% | High Mn⁴⁺ content, good redox property | [3] |
| Manganese Acetate | Ferric Nitrate | ~85% | Moderate Mn⁴⁺ content | [3] |
| Manganese Chloride | Ferric Nitrate | < 40% | Low Mn⁴⁺ content | [3] |
Key Finding: For the low-temperature SCR of NO, manganese nitrate combined with ferric nitrate was the most effective precursor combination, yielding the highest NO conversion.[3] The study concluded that the catalytic performance was directly related to the enrichment of Mn⁴⁺ species and surface labile oxygen, which was maximized when using nitrate precursors.[3] Catalysts derived from manganese chloride showed markedly inferior activity.[3]
Table 3: Catalytic Oxidation of Nitrogen Monoxide (NO)
The oxidation of NO to NO₂ is a key step in NOx removal strategies. This study compared Mn-Ce mixed oxides prepared from low-valent and high-valent manganese precursors.
| Precursor | Catalyst | Max. NO Conversion | Temperature at Max. Conversion | Reference |
| Potassium Permanganate (KMnO₄) | MnCe-H | 64% | 331°C | [4] |
| Manganese Nitrate (Mn(NO₃)₂) | MnCe-L | < 59% | > 337°C | [4] |
Key Finding: Using a high-valent precursor, KMnO₄, resulted in a more active catalyst for NO oxidation than the one prepared from Mn(NO₃)₂.[4] The advantage of KMnO₄ was attributed to the formation of a higher proportion of Mn⁴⁺ and Mn³⁺ in the final catalyst, which in turn created more oxygen vacancies and active oxygen species.[4]
Experimental Protocols and Workflows
The synthesis method is as critical as the precursor itself. Below are representative experimental protocols and a generalized workflow.
Example Experimental Protocols
1. Catalyst Synthesis by Co-precipitation (for Ethyl Acetate Oxidation)
This method involves precipitating manganese hydroxide from a precursor solution, followed by calcination to form the oxide.
-
Precursor Solution: An aqueous solution of the manganese precursor (e.g., manganese nitrate, Mn(NO₃)₂) is prepared.
-
Precipitation: A precipitating agent, such as sodium hydroxide (NaOH), is added dropwise to the precursor solution under stirring until a desired pH is reached, leading to the formation of a precipitate.[2]
-
Aging: The resulting slurry is typically aged for a period (e.g., 18 hours) to ensure complete precipitation and particle growth.[5]
-
Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove residual ions, and then dried in an oven (e.g., at 100°C overnight).[2]
-
Calcination: The dried solid is calcined in air at a specific temperature (e.g., 450°C for 4.5 hours) to decompose the hydroxide and form the final manganese oxide catalyst.[2]
2. Catalytic Activity Testing (for Ethyl Acetate Oxidation)
The performance of the synthesized catalysts is evaluated in a fixed-bed reactor.
-
Reactor Setup: A specific amount of the catalyst (e.g., 150 mg) is placed in a quartz fixed-bed reactor.[6]
-
Reactant Feed: A gas stream with a defined composition (e.g., 1000 ppm of ethyl acetate in air) is passed through the catalyst bed at a controlled flow rate.[5]
-
Temperature Program: The catalyst is heated through a range of temperatures (e.g., 150°C to 400°C) at a controlled ramp rate.[5]
-
Analysis: The composition of the effluent gas stream is analyzed using an online gas chromatograph (GC) to determine the concentration of ethyl acetate and the products (CO₂ and H₂O), thereby calculating the conversion at each temperature.[6]
Visualizing the Process
The following diagrams illustrate the general workflow for catalyst preparation and a conceptual catalytic cycle for an oxidation reaction.
Caption: General experimental workflow from precursor to catalyst testing.
Caption: A simplified catalytic cycle for oxidation with H₂O₂.
Conclusion
The evidence from multiple studies clearly indicates that the choice of manganese precursor is a foundational parameter in catalyst design. For low-temperature oxidation and SCR reactions, precursors that promote the formation of higher manganese oxidation states (Mn⁴⁺), such as manganese nitrate and potassium permanganate , consistently yield more active catalysts. Conversely, precursors like manganese chloride can lead to significantly lower performance in these applications. For other reactions, such as the oxidation of ethyl acetate, manganese chloride has proven to be a superior precursor, highlighting that the optimal choice is reaction-dependent.
Researchers should carefully consider the target reaction mechanism and the desired catalyst properties when selecting a manganese precursor. The data presented in this guide demonstrate that a rational, evidence-based approach to precursor selection is essential for developing highly efficient and effective manganese-based catalytic systems.
References
A Comparative Guide to the Synthesis of Manganese(II) Tartrate: Reproducibility of Co-Precipitation and Gel Diffusion Protocols
For researchers, scientists, and drug development professionals, the reproducible synthesis of well-defined metal complexes is paramount. This guide provides a comparative analysis of two common methods for synthesizing manganese(II) tartrate: co-precipitation and gel diffusion. We will delve into the experimental protocols, compare their outcomes, and discuss the expected reproducibility of each method based on available data.
This compound is a coordination complex with applications in various fields, including as a precursor for manganese-based materials and in studies of coordination chemistry. The choice of synthesis protocol can significantly impact the physicochemical properties of the final product, including its purity, crystallinity, and particle size distribution. This guide aims to provide the necessary information to select the most appropriate synthesis strategy based on the desired characteristics and the importance of reproducibility for a given application.
Comparison of Synthesis Protocols
The two primary methods for synthesizing this compound—co-precipitation and gel diffusion—offer distinct advantages and disadvantages that influence the characteristics and batch-to-batch consistency of the final product.
| Characteristic | Co-Precipitation Method | Gel Diffusion Method |
| Principle | Rapid formation of a solid precipitate from a supersaturated solution upon mixing reactants. | Slow, controlled diffusion of reactants through a gel matrix, leading to gradual crystallization. |
| Typical Yield | High | Moderate to High |
| Purity | Generally high, but can be susceptible to impurities from rapid precipitation. | Very high, as the slow growth process allows for the selective incorporation of ions into the crystal lattice. |
| Crystallinity | Often results in polycrystalline or amorphous powders. | Yields well-defined single crystals. |
| Particle Size | Typically produces fine powders with a broader particle size distribution.[1][2] | Results in larger crystals with a more uniform size and morphology.[3][4] |
| Reproducibility | Yield: Generally reproducible. Purity: Can be variable depending on mixing conditions. Particle Size: Less reproducible due to the rapid and less controlled nature of precipitation.[5][6] | Yield: Reproducible under controlled conditions. Purity: Highly reproducible. Crystal Size & Morphology: Highly reproducible due to the slow, controlled growth environment. |
| Time Scale | Rapid (minutes to hours) | Slow (days to weeks)[3][4] |
| Advantages | Fast, simple, high yield.[7] | Produces high-quality single crystals with high purity and uniform size.[3] |
| Disadvantages | Poor control over crystal size and morphology, potential for inclusion of impurities.[6] | Time-consuming, may have a lower overall yield in a given timeframe. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using both co-precipitation and gel diffusion methods, based on procedures described in the literature.
Protocol 1: Co-Precipitation Synthesis of this compound
This method relies on the rapid precipitation of this compound upon mixing aqueous solutions of a soluble manganese(II) salt and a tartrate salt.
Materials:
-
Manganese(II) sulfate (MnSO₄) or Manganese(II) chloride (MnCl₂)
-
Disodium tartrate (Na₂C₄H₄O₆)
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Prepare a 1 M aqueous solution of manganese(II) sulfate.
-
Prepare a 1 M aqueous solution of disodium tartrate.
-
While vigorously stirring the manganese(II) sulfate solution at room temperature, slowly add the disodium tartrate solution dropwise.
-
A precipitate of this compound will form immediately.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate several times with distilled water to remove any soluble impurities.
-
Dry the resulting this compound powder in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Gel Diffusion Synthesis of this compound Single Crystals
This method facilitates the slow growth of high-quality single crystals by controlling the diffusion of reactants through a gel medium.[3][4]
Materials:
-
Manganese(II) chloride (MnCl₂)
-
Disodium tartrate (Na₂C₄H₄O₆)
-
Agar-agar or sodium silicate (water glass) for gel preparation
-
Distilled water
-
Test tubes or U-tubes, and a constant temperature incubator
Procedure:
-
Prepare the gel medium. For an agar gel, dissolve 1 g of agar-agar in 100 mL of boiling distilled water.
-
Pour the hot agar solution into test tubes to a desired height (e.g., 10 cm) and allow it to set at room temperature for 24 hours.
-
Prepare a 1 M aqueous solution of manganese(II) chloride and a 1 M aqueous solution of disodium tartrate.
-
Once the gel has set, carefully pour the manganese(II) chloride solution over the gel in the test tube. This will be the outer electrolyte.
-
Allow the manganese(II) chloride to diffuse into the gel for approximately 24 hours.
-
After 24 hours, carefully decant the excess manganese(II) chloride solution and add the disodium tartrate solution as the inner electrolyte.
-
Seal the test tubes and keep them in a vibration-free environment at a constant temperature (e.g., 25-30 °C).
-
Crystals of this compound will slowly grow within the gel matrix over several days to weeks.[4]
-
Once the crystals have reached the desired size, carefully remove them from the gel, wash with distilled water, and air dry.
Visualizing the Methodologies
The following diagrams illustrate the workflows for the two synthesis protocols.
References
comparative thermal analysis of manganese(II) tartrate and other metal tartrates
This guide provides a comparative overview of the thermal decomposition behavior of manganese(II) tartrate and other bivalent metal tartrates, including those of iron, cobalt, nickel, copper, and zinc. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize thermal analysis techniques for material characterization.
Introduction to Thermal Analysis of Metal Tartrates
Thermal analysis techniques, such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are pivotal in understanding the physicochemical properties of metal-organic compounds like metal tartrates. These methods measure changes in physical properties as a function of temperature, providing critical data on thermal stability, dehydration, and decomposition pathways. This information is essential for the synthesis of metal oxides, catalysts, and other advanced materials where precise control over the thermal processing is required.
The thermal stability and decomposition of metal tartrates are significantly influenced by the nature of the central metal ion. This guide compares the behavior of several bivalent transition metal tartrates to elucidate these differences.
Comparative Thermal Decomposition Data
The thermal behavior of bivalent metal tartrates can be broadly categorized into two main stages: the loss of water of crystallization (dehydration) for hydrated salts, followed by the decomposition of the anhydrous tartrate to form a metal oxide. The following table summarizes the key thermal events for manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) tartrates based on available experimental data.
| Metal Tartrate | Hydration Status | Dehydration Stage | Decomposition of Anhydrous Tartrate | Final Residue |
| This compound | Hydrated[1] | Single step[1] | Occurs in a single step[1] | Mn₃O₄[1] |
| Iron(II) Tartrate | Anhydrous or Hydrated | FeC₄H₄O₆·2.5H₂O exists[2] | Begins ~200°C, completes at 290°C (exothermic peak at 270°C)[3] | Fe₂O₃[1][3] |
| Cobalt(II) Tartrate | Hydrated (e.g., 9H₂O)[1][3] | 150°C - 220°C (endothermic peak at 180°C)[3] | Occurs in a single step[1] | Co₃O₄[1] |
| Nickel(II) Tartrate | Hydrated (e.g., 7H₂O)[1] | Single step[1] | Complete oxide formation around 350-360°C[1] | NiO[1] |
| Copper(II) Tartrate | Anhydrous or Hydrated | Dehydration noted at 90.1°C and 96.7°C (endothermic)[4][5] | Exothermic decomposition around 258°C - 286.2°C[4][5] | CuO[1] |
| Zinc(II) Tartrate | Anhydrous[1] | N/A | Decomposes directly to ZnO[6] | ZnO[1][6] |
Discussion of Thermal Stability:
The thermal stability of the anhydrous forms of these metal tartrates generally follows the order: Zn > Cu > Mn = Co > Ni > Fe [1]. Zinc tartrate exhibits the highest stability, while iron tartrate is the least stable. Manganese and cobalt tartrates show similar thermal stabilities. This trend can be correlated with the properties of the metal ions, such as their ionic radius and electronegativity, which influence the strength of the metal-ligand bond.
Experimental Protocols
The data presented in this guide is derived from studies employing standard thermal analysis techniques. A general experimental protocol for such an analysis is outlined below.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA): Capable of performing Thermogravimetry (TG) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) concurrently.
-
Evolved Gas Analysis (EGA): Often coupled with STA (e.g., TG-MS or TG-FTIR) to identify gaseous decomposition products.
Typical Experimental Parameters:
-
Sample Mass: 5–10 mg of the metal tartrate powder.
-
Crucible: Alumina or platinum crucibles are commonly used.
-
Atmosphere: The experiments are typically conducted under a dynamic atmosphere of either an inert gas (e.g., nitrogen, argon) or a reactive gas (e.g., air, oxygen) at a specified flow rate (e.g., 50 mL/min).[7]
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied over a temperature range, for example, from room temperature to 800 °C or 1000 °C.[7][8]
-
Data Analysis: The resulting TG curves (mass vs. temperature) and DTA/DSC curves (heat flow vs. temperature) are analyzed to determine the temperatures of dehydration and decomposition, corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).
Visualization of Experimental Workflow
The logical flow of a comparative thermal analysis experiment, from sample preparation to final data interpretation, is illustrated in the diagram below.
Caption: Workflow for Comparative Thermal Analysis of Metal Tartrates.
Detailed Decomposition Pathways
-
This compound: The hydrated form first undergoes dehydration. The resulting anhydrous manganese tartrate then decomposes in a single step to form the final residue, Mn₃O₄.[1]
-
Iron(II) Tartrate: While often found to be anhydrous, a hydrated form (hemi-pentahydrate) has been synthesized.[1][2] The decomposition of the anhydrous tartrate is an exothermic process that starts around 200°C and yields ferric oxide (Fe₂O₃) by 290°C.[3]
-
Cobalt(II) Tartrate: The hydrated salt, such as CoC₄H₄O₆·9H₂O, loses its water of crystallization in a distinct endothermic step between 150°C and 220°C.[3] The anhydrous compound then decomposes to form cobalt(II,III) oxide (Co₃O₄).[1]
-
Nickel(II) Tartrate: Similar to cobalt and manganese tartrates, the hydrated nickel tartrate first dehydrates.[1] The subsequent decomposition of the anhydrous salt leads to the formation of nickel(II) oxide (NiO) as the final product at approximately 360°C in air.[1]
-
Copper(II) Tartrate: There are conflicting reports on its hydration state, with some studies indicating it is anhydrous and others identifying hydrated forms like the trihydrate.[1][9] The dehydration process, when present, is observed as an endothermic event below 100°C.[4][5] This is followed by an exothermic decomposition of the tartrate structure, typically occurring between 250°C and 300°C, yielding copper(II) oxide (CuO).[1][4][5]
-
Zinc(II) Tartrate: Being anhydrous, zinc tartrate does not exhibit a dehydration step.[1] It is the most thermally stable among the compared tartrates and decomposes directly to zinc oxide (ZnO).[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. KCG - Portal of Journals [kcgjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 8. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
Electrochemical Comparison of Manganese(II) and Manganese(III) Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of manganese complexes is crucial for applications ranging from catalysis to the development of novel therapeutics. This guide provides an objective comparison of the electrochemical properties of Manganese(II) and Manganese(III) complexes, supported by experimental data and detailed protocols.
The redox chemistry of manganese is central to its diverse roles in biological and chemical systems. The interconversion between the Mn(II) and Mn(III) oxidation states is a key feature of many enzymatic reactions and catalytic cycles. The electrochemical potential at which this Mn(III)/Mn(II) redox couple occurs, along with the kinetics of electron transfer, is highly dependent on the coordination environment of the manganese ion. This guide explores these differences through a comparative analysis of various manganese complexes.
Data Presentation: A Comparative Analysis of Redox Potentials
The redox potential of the Mn(III)/Mn(II) couple is a critical parameter that dictates the thermodynamic feasibility of electron transfer reactions. This potential is significantly influenced by the nature of the ligands coordinated to the manganese center. The following tables summarize the redox potentials for a series of Mn(II) and Mn(III) complexes with different ligand systems, as determined by cyclic voltammetry.
Table 1: Redox Potentials of Manganese(III)/Manganese(II) Salen-type Complexes
| Complex | E½ (V vs. Ag/AgCl) | Solvent | Notes |
| [Mn(salen)Cl] | -0.25 | CH₂Cl₂ | |
| [Mn(salen)OAc] | -0.28 | CH₂Cl₂ | |
| [Mn(sal-pen)] | -0.38 | CH₂Cl₂ | Features a pendant phenolate ligand.[1] |
| [Mn(salen)(CN)₂]⁻ | -1.46 | Acetonitrile | Drastic negative shift due to cyanide ligation.[2][3] |
Table 2: Redox Potentials of Manganese(III)/Manganese(II) Porphyrin Complexes
| Complex | E½ (V vs. NHE) | Solvent System | Notes |
| Mn-1 | -0.02 | DMF/H₂O (9:1) | |
| Mn-6 | +0.082 (irreversible) | MeOH/H₂O (9:1) | Meso-oxo substituted.[4] |
| Mn-8 | +0.449 | MeOH/H₂O (9:1) | Metal-centered redox couple.[4] |
| MnTE-2-PyP⁵⁺ | Not specified | Not specified | Potent catalytic antioxidant.[5] |
| Mn[TDCPP]Cl | +345 mV (vs. SCE) | Acetonitrile | Exists as a Mn(II)/Mn(III) mixture.[6] |
Note: Redox potentials are highly sensitive to the experimental conditions, including the solvent, supporting electrolyte, and reference electrode. Direct comparison should be made with caution.
Experimental Protocols
Accurate and reproducible electrochemical data are contingent on meticulous experimental procedures. The following sections detail the methodologies for the key experiments cited in this guide.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to probe the redox properties of chemical species.
Experimental Setup:
-
Potentiostat: A standard potentiostat capable of performing cyclic voltammetry scans.
-
Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Solvent and Supporting Electrolyte: A suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) to ensure conductivity.
-
Analyte: The manganese complex of interest, typically at a concentration of 1 mM.
Procedure:
-
The electrochemical cell is assembled with the three electrodes and filled with the electrolyte solution.
-
The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to prevent interference from oxygen reduction.
-
A background scan of the electrolyte solution is recorded to establish the potential window and identify any impurities.
-
The manganese complex is added to the cell, and the solution is briefly purged with the inert gas.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).
-
The resulting voltammogram is analyzed to determine the half-wave potential (E½), which is an approximation of the standard redox potential, and to assess the reversibility of the redox process.
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is a sensitive technique often used for quantitative analysis and for resolving overlapping electrochemical signals.
Experimental Setup:
-
Similar to cyclic voltammetry, a three-electrode system with a potentiostat is used.
Procedure:
-
The electrochemical cell is prepared and deoxygenated as described for cyclic voltammetry.
-
The DPV measurement is performed by applying a series of potential pulses of increasing amplitude superimposed on a linearly increasing potential ramp.
-
The current is measured twice during each pulse, just before the pulse is applied and again at the end of the pulse. The difference in current is plotted against the potential.
-
This method enhances the signal-to-noise ratio, making it suitable for trace analysis of manganese complexes.[7][8][9]
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the spectral properties of a molecule.
Experimental Setup:
-
Spectroelectrochemical Cell: A specialized cell that incorporates an optically transparent electrode (e.g., a platinum mini-grid or an indium tin oxide-coated glass slide) and allows for the passage of a light beam through the solution in close proximity to the electrode surface.
-
Spectrometer: A UV-Vis or other spectrometer to record the absorption spectra.
-
Potentiostat and Light Source: A potentiostat to control the electrode potential and a light source to illuminate the sample.
Procedure:
-
The spectroelectrochemical cell is filled with the sample solution and assembled in the spectrometer.
-
An initial spectrum is recorded at a potential where no electrochemical reaction occurs.
-
The potential is then stepped to a value where the manganese complex is oxidized or reduced.
-
Spectra are recorded as a function of time or at steady-state to monitor the spectral changes accompanying the electron transfer process.
-
This technique allows for the identification of intermediates and the correlation of electronic structure with redox state.
Mandatory Visualization
Neuroprotective Signaling Pathway of Manganese Complexes
Certain manganese complexes have been shown to exhibit neuroprotective effects by modulating signaling pathways related to oxidative stress. One such pathway involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). The following diagram illustrates a proposed mechanism for this neuroprotective action.
Caption: Proposed neuroprotective signaling pathway of certain manganese complexes.[10][11][12][13][14]
Experimental Workflow for Cyclic Voltammetry
The logical flow of a cyclic voltammetry experiment to characterize a manganese complex is depicted below.
Caption: A generalized workflow for a cyclic voltammetry experiment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drastic Redox Shift and Electronic Structural Changes of a Manganese(III)-Salen Oxidation Catalyst upon Reaction with Hydroxide and Cyanide Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Manganese Porphyrins With Tailored Lipophilicity: Investigation of Redox Properties and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the potent redox modulating manganese porphyrin, MnTE-2-PyP5+ in plasma and major organs of B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trace manganese detection via differential pulse cathodic stripping voltammetry using disposable electrodes: additively manufactured nanographite electrochemical sensing platforms - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Trace manganese detection via differential pulse cathodic stripping voltammetry using disposable electrodes: additively manufactured nanographite elec ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00018C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]
- 12. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Manganese(II) Tartrate
Manganese(II) tartrate, a coordination complex of manganese and tartaric acid, has garnered interest in various scientific fields due to the versatile properties of the manganese ion. This guide provides a comparative overview of its primary applications in biomedical imaging, catalysis, and as an antioxidant. The performance of this compound and related manganese compounds is compared with established alternatives, supported by available experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Magnetic Resonance Imaging (MRI) Contrast Agents
Manganese(II) ions (Mn²⁺) are paramagnetic and can significantly shorten the T1 relaxation time of water protons, making them effective positive contrast agents for MRI. The development of manganese-based contrast agents (MBCAs) is driven by the search for safer alternatives to gadolinium-based contrast agents (GBCAs), which have been associated with nephrogenic systemic fibrosis and gadolinium deposition in the brain and other tissues.
Performance Comparison
The efficacy of an MRI contrast agent is primarily measured by its relaxivity (r₁ and r₂), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent. Higher r₁ relaxivity leads to greater T1-weighted image enhancement. While specific relaxivity values for this compound are not widely reported, the data for other manganese chelates provide a valuable benchmark for comparison against GBCAs.
| Contrast Agent | Type | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Magnetic Field (T) | Notes |
| Manganese-Based Agents | |||||
| [Mn(EDTA)(H₂O)]²⁻ | Small Molecule Chelate | 3.3 | - | 0.47 | A well-studied manganese chelate, providing a baseline for relaxivity.[1] |
| Mn-PyC3A | Small Molecule Chelate | 2.1 | - | 1.4 | A highly stable complex that has entered clinical trials, demonstrating good thermodynamic and kinetic stability.[2] |
| MnL1 (EDTA-based) in plasma | Small Molecule (Protein-binding) | 46 - 51 | - | 0.47 | High relaxivity is achieved through non-covalent binding to serum albumin, which slows the molecular tumbling rate.[3][4] |
| Mangafodipir (Mn-DPDP) | Small Molecule Chelate | 2.8 | 3.7 | - | Was clinically approved for liver imaging but has been withdrawn from the market.[5] |
| Gadolinium-Based Agents | |||||
| Gd-DOTA (Dotarem®) | Macrocyclic Chelate | ~3.8 | - | - | A widely used, highly stable macrocyclic GBCA.[4] |
| Gd-DTPA (Magnevist®) | Linear Chelate | ~3.3 | - | - | One of the first GBCAs, with lower stability compared to macrocyclic agents.[4] |
| Gd-BOPTA (MultiHance®) | Linear Chelate (Protein-binding) | ~4.9 (at 1.5T) | 34.5 | 1.5 | Exhibits higher relaxivity due to partial protein binding.[1] |
Mechanism of T1 Relaxation Enhancement
Paramagnetic ions like Mn²⁺ possess unpaired electrons, which create a fluctuating local magnetic field. This field interacts with the magnetic moments of surrounding water protons, providing an efficient pathway for them to return to their lower energy state (longitudinal relaxation). This process, known as T1 relaxation, is accelerated, resulting in a brighter signal on T1-weighted MR images.
Caption: T1 relaxation enhancement by a paramagnetic ion.
Experimental Protocol: Relaxivity Measurement
This protocol describes a general method for determining the r₁ and r₂ relaxivities of a potential contrast agent using MRI.[6][7][8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water or a relevant buffer (e.g., phosphate-buffered saline).
-
Create a series of dilutions from the stock solution to obtain samples with varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).
-
Prepare a blank sample containing only the solvent.
-
Transfer the samples into MRI-compatible tubes (e.g., 5 mm NMR tubes) and arrange them in a phantom.
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
For T1 Measurement: Use an inversion recovery spin-echo (IR-SE) pulse sequence. Acquire a series of images with varying inversion times (TI) (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms) while keeping the repetition time (TR) long (TR > 5 × T1).
-
For T2 Measurement: Use a multi-echo spin-echo (SE) pulse sequence. Acquire a series of images with varying echo times (TE) (e.g., 10, 20, 30, 40, 50, 60 ms) while keeping TR long.
-
-
Data Analysis:
-
For each sample concentration, measure the signal intensity from a region of interest (ROI) in each of the acquired images.
-
Calculate T1: Fit the signal intensity versus TI data to the inversion recovery equation: S(TI) = S₀ |1 - 2exp(-TI/T1)|.
-
Calculate T2: Fit the signal intensity versus TE data to the exponential decay equation: S(TE) = S₀ exp(-TE/T2).
-
Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂).
-
Plot R₁ and R₂ versus the concentration of this compound.
-
The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities, respectively.
-
Catalysis
Manganese compounds are known for their catalytic activity across a range of chemical reactions, owing to manganese's ability to exist in multiple oxidation states.[10] They are often considered a more sustainable and cost-effective alternative to precious metal catalysts like platinum or palladium.
Performance Comparison
While specific data for this compound as a catalyst is not extensively documented in comparative studies, the oxidation of tartrate itself can be catalyzed by transition metals. The following table provides a conceptual comparison for the catalytic oxidation of a substrate, illustrating the types of data required for a rigorous comparison.
| Catalyst | Substrate | Oxidant | Reaction Time (min) | Yield (%) | Notes |
| This compound | Hypothetical Data | Hydrogen Peroxide | e.g., 60 | e.g., 85 | Performance would depend on reaction conditions such as temperature, pH, and catalyst loading. |
| Cobalt(II) Chloride | Potassium Sodium Tartrate | Hydrogen Peroxide | ~2.5 - 1.6 | - | A well-known demonstration where Co²⁺ catalyzes the vigorous oxidation of tartrate by H₂O₂, indicated by color changes and gas evolution.[11][12][13][14] |
| Manganese Dioxide (MnO₂) | Carbon Monoxide | Oxygen (Air) | - | 100% at 85°C | MnO₂ is a highly effective catalyst for the low-temperature oxidation of CO, a key reaction in pollution control.[15] |
| Fe₂O₃-MnOx | Carbon Monoxide | Oxygen (Air) | - | < 100% at 85°C | The performance of mixed metal oxide catalysts can vary significantly based on their composition and preparation method.[15] |
Experimental Workflow: Catalytic Oxidation
This diagram illustrates a typical workflow for conducting a catalytic oxidation experiment in a laboratory setting.
Caption: A generalized workflow for a catalytic oxidation reaction.
Experimental Protocol: Catalytic Oxidation of Tartrate
This protocol is adapted from the well-known demonstration of tartrate oxidation catalyzed by cobalt(II) chloride and can be used as a basis for investigating the catalytic activity of this compound.[12][14]
-
Preparation of Reactant Solution:
-
Dissolve 5 g of potassium sodium tartrate in 60 mL of deionized water in a 250 mL beaker.
-
Carefully add 20 mL of 6% (approx. 20 volume) hydrogen peroxide to the tartrate solution.
-
Place the beaker on a hot plate and heat the mixture to approximately 70°C. Observe for any signs of a slow, uncatalyzed reaction.
-
-
Catalyst Addition:
-
Prepare a solution of the this compound catalyst (e.g., 0.1 M).
-
Add a specific volume (e.g., 5 mL) of the this compound solution to the heated reaction mixture.
-
-
Observation and Analysis:
-
Immediately observe the reaction for changes, such as the rate of gas (CO₂) evolution, color changes, and temperature changes.
-
The reaction rate can be quantified by measuring the volume of gas produced over time or by monitoring the disappearance of a reactant using spectroscopy or titration after quenching the reaction at different time points.
-
Compare the observed reaction rate with that of a control reaction without the catalyst and with other potential catalysts under identical conditions.
-
Antioxidant Properties
Manganese is an essential cofactor for the antioxidant enzyme manganese superoxide dismutase (MnSOD), which plays a crucial role in protecting mitochondria from oxidative stress. Synthetic manganese complexes, including those with organic acid ligands like tartrate, are being investigated for their potential to mimic the activity of antioxidant enzymes and scavenge harmful free radicals.
Performance Comparison
| Compound | Assay | IC₅₀ (µg/mL) | Notes |
| Manganese-Based Compounds | |||
| MnO₂ Nanoparticles (Phytosynthesized) | DPPH | 309.93 | These nanoparticles demonstrated potent radical scavenging activity.[16] |
| MnO₂-MgO Bimetallic Nanoparticles | ABTS | 215.6 | Bimetallic nanoparticles showing strong antioxidant potential.[17] |
| MnO₂-MgO Bimetallic Nanoparticles | DPPH | 350 | The same nanoparticles tested in a different assay.[17] |
| Standard Antioxidants | |||
| Ascorbic Acid (Vitamin C) | DPPH | ~5-10 | A common reference standard for antioxidant assays, showing very high activity. |
| Trolox (Vitamin E analog) | ABTS | ~2-8 | Another widely used reference standard, particularly for the ABTS assay. |
| This compound | - | Not Reported | The antioxidant potential is plausible due to the redox activity of Mn(II), but quantitative data is needed.[18] |
Note: IC₅₀ values can vary significantly depending on the specific assay conditions.
Mechanism of Antioxidant Action (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. DPPH is a stable free radical with a deep violet color. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, DPPH-H, which is yellow. The degree of color change is proportional to the antioxidant's scavenging ability.
Caption: Mechanism of the DPPH antioxidant assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant capacity of this compound using the DPPH assay.[10][19][20]
-
Preparation of Reagents:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark, as DPPH is light-sensitive.
-
Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of dilutions from the stock solution (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Prepare a blank control containing only the solvent and the DPPH solution.
-
Mix the contents thoroughly.
-
Incubate the plate or tubes in the dark at room temperature for 30 minutes.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of each sample at 517 nm using a microplate reader or spectrophotometer.
-
Calculate the percentage of radical scavenging activity (% RSA) for each concentration using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] × 100
-
Plot the % RSA against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, from the plot. This is typically done using linear regression analysis.
-
References
- 1. Development and Evaluation of the Magnetic Properties of a New Manganese (II) Complex: A Potential MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of a high relaxivity manganese(II)-based MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mriquestions.com [mriquestions.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Sharing chemistry with the community: A colorful catalyst | Chem 13 News Magazine | University of Waterloo [uwaterloo.ca]
- 12. Catalytic oxidation of potassium sodium tartrate | Demonstration | RSC Education [edu.rsc.org]
- 13. chem.purdue.edu [chem.purdue.edu]
- 14. K953: Catalysis – CoCl2 Catalyzed Oxidation of Tartaric Acid By H2O2 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 15. researchgate.net [researchgate.net]
- 16. Solution synthesis of antiferromagnetic manganese nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Application of Manganese Oxide Catalysts in Oxidation and Hydrogenation Processes, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 18. zen-bio.com [zen-bio.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
Unveiling the Efficacy of Activated Carbons for Manganese (II) Adsorption: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the comparative adsorption performance of various activated carbons for the removal of Manganese (II) from aqueous solutions. This report synthesizes experimental data to provide an objective comparison of different activated carbon materials, detailing the experimental protocols and key influencing factors.
Manganese (II) ions [Mn(II)] are a common contaminant in water bodies, originating from both natural sources and industrial effluents. Elevated levels of Mn(II) can be toxic, making its removal from water a critical environmental and health concern. Activated carbon, with its high surface area and porous structure, is a widely used adsorbent for the removal of various pollutants, including heavy metal ions like Mn(II). This guide provides a comparative analysis of the adsorption capabilities of different activated carbons for Mn(II), based on published research findings.
Comparative Performance of Activated Carbons
The efficiency of Mn(II) adsorption is highly dependent on the type of activated carbon, its preparation method, and the experimental conditions. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of different activated carbons.
| Adsorbent | Precursor Material | Maximum Adsorption Capacity (mg/g) | Optimum pH | Optimum Contact Time (min) | Reference |
| Commercial Activated Carbon (AC) | Commercial | 3.49 - 4.78 | Not Specified | 420 | [1][2] |
| Rice Husk AC (Citric Acid Activated) | Rice Husks | 13.87 | Not Specified | 120 | [1] |
| Rice Husk AC (Carbonized) | Rice Husks | 73.47 | 6 | 120 | [3] |
| Bombax malabaricum AC (IPAC) | Bombax malabaricum | 99.3% removal | >7 | 50 | [4][5] |
| Pithecelobium dulce AC (IPAC) | Pithecelobium dulce | High (not quantified) | >7 | 50 | [4][5] |
| Ipomea batatas AC (IPAC) | Ipomea batatas | High (not quantified) | >7 | 50 | [4][5] |
| Peltaforum ferraginium AC (IPAC) | Peltaforum ferraginium | High (not quantified) | >7 | 50 | [4][5] |
| Ziziphus spina-christi seeds AC (ZSAC) | Ziziphus spina-christi seeds | Not Specified (87.69% removal) | >4 | Not Specified | [6] |
| Maize Cob AC (MCAC) | Maize Cob | Not Specified | 9 | Not Specified | [7] |
| Acid-Treated Granular AC (GAC) | Commercial | 1.0 | Not Specified | Not Specified | [8] |
Note: "IPAC" stands for Indigenously Prepared Activated Carbons. The percentage removal for Bombax malabaricum AC was reported as 99.3% under optimized conditions[5].
| Adsorbent | Initial Mn(II) Concentration (mg/L) | Adsorbent Dose (g/L) | Temperature (°C) | Adsorption Isotherm Model | Adsorption Kinetic Model | Reference |
| Commercial Activated Carbon (AC) | 100 | Not Specified | 22 - 45 | Langmuir & Freundlich | Pseudo-first-order & Pseudo-second-order | [1][2] |
| Rice Husk AC (Citric Acid Activated) | 200 | Not Specified | 47 | Not Specified | Not Specified | [1] |
| Rice Husk AC (Carbonized) | 50 | 2 | 25 | Langmuir | Pseudo-second-order | [3] |
| Bombax malabaricum AC (IPAC) | 10 | 3.0 | Not Specified | Langmuir & Freundlich | First-order | [4][5] |
| Pithecelobium dulce AC (IPAC) | 10 | 3.0 | Not Specified | Langmuir & Freundlich | First-order | [4][5] |
| Ipomea batatas AC (IPAC) | 10 | 3.5 | Not Specified | Langmuir & Freundlich | First-order | [4][5] |
| Peltaforum ferraginium AC (IPAC) | 10 | 3.5 | Not Specified | Langmuir & Freundlich | First-order | [4][5] |
| Ziziphus spina-christi seeds AC (ZSAC) | 50 | Not Specified | 25 | Not Specified | Not Specified | [6] |
| Maize Cob AC (MCAC) | Not Specified | Not Specified | Room Temperature | Langmuir, Freundlich, Temkin | Pseudo-second-order | [7] |
| Acid-Treated Granular AC (GAC) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
The following is a generalized methodology for batch adsorption experiments as compiled from the cited studies.
1. Preparation of Adsorbent:
-
Activation: The precursor material (e.g., rice husks, Bombax malabaricum) is often washed, dried, and then subjected to physical or chemical activation. Chemical activation may involve impregnation with agents like citric acid, phosphoric acid, or sodium hydroxide, followed by carbonization in a furnace at high temperatures (e.g., 700°C)[3].
-
Sizing: The resulting activated carbon is ground and sieved to obtain a desired particle size[4][5][9].
2. Batch Adsorption Studies:
-
A known amount of the activated carbon (adsorbent dose) is added to a fixed volume of Mn(II) solution of a specific initial concentration in a conical flask or bottle[3][5].
-
The mixture is agitated in a mechanical shaker at a constant speed (e.g., 100 rpm) for a predetermined contact time[3].
-
The effect of pH is investigated by adjusting the initial pH of the Mn(II) solution using dilute acids (e.g., HCl) or bases (e.g., NaOH)[3][6][10].
-
The influence of temperature is studied by conducting the experiment in a temperature-controlled shaker or water bath[2][3].
3. Analysis:
-
After agitation, the solution is filtered to separate the adsorbent from the aqueous solution[3][5].
-
The residual concentration of Mn(II) in the filtrate is determined using an analytical technique such as Atomic Absorption Spectrophotometry (AAS)[3][5].
4. Data Evaluation:
-
The amount of Mn(II) adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated.
-
The percentage removal of Mn(II) is also determined.
-
The experimental data is then fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism and rate.
Visualizing the Process and Influencing Factors
To better illustrate the experimental workflow and the interplay of various factors influencing Mn(II) adsorption, the following diagrams are provided.
Caption: Experimental workflow for comparative adsorption studies of Mn(II).
Caption: Key factors influencing the efficiency of Mn(II) adsorption on activated carbon.
Key Findings and Concluding Remarks
The comparative analysis reveals that activated carbons derived from different precursors exhibit a wide range of adsorption capacities for Mn(II). Notably, activated carbons prepared from agricultural by-products like rice husks and maize cobs have shown promising results, with some demonstrating significantly higher adsorption capacities than commercially available activated carbons[1][3][7]. This highlights the potential of utilizing low-cost, locally available biomass for the production of effective adsorbents for water treatment.
The pH of the solution is a critical parameter, with most studies indicating that Mn(II) adsorption increases with an increase in pH, generally reaching an optimum in the neutral to slightly alkaline range[3][5][6][10]. The adsorption process is also influenced by the initial Mn(II) concentration, adsorbent dose, and contact time. Kinetic studies frequently show that the adsorption process follows a pseudo-second-order model, suggesting that chemisorption may be a rate-limiting step[3][7]. The equilibrium data is often well-described by the Langmuir or Freundlich isotherm models, providing insights into the nature of the adsorption process[1][3][5][9].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Manganese(II) Tartrate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Manganese(II) tartrate is a critical aspect of laboratory safety and environmental responsibility. As a compound containing manganese, it falls under specific regulatory controls due to the potential toxicity of manganese. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant safety precautions are in place. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Personal Protective Equipment (PPE): When handling this compound, as with any chemical waste, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Spill Management: In the event of a spill, the area should be evacuated of all non-essential personnel. The spill should be cleaned up by trained individuals using appropriate PPE. Dry spills can be carefully swept up to avoid creating dust and placed in a sealed container for disposal. The area should then be decontaminated. Do not wash spills into the sewer system.[1][2]
Waste Characterization and Segregation
It is the responsibility of the waste generator to determine if the chemical waste is hazardous. Manganese is listed as a toxic substance under Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA).[3] Therefore, waste containing this compound should be treated as hazardous waste unless determined otherwise by analytical testing and regulatory consultation.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[4]
Step-by-Step Disposal Procedure
-
Containerization: Place the this compound waste into a dedicated, properly labeled, and sealed container. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Do not attempt to dispose of this material through standard trash or sewer systems.
Quantitative Data Summary
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 5 mg/m³ (Ceiling) | [2] |
| NIOSH Recommended Exposure Limit (REL) | 1 mg/m³ (8-hr TWA); 3 mg/m³ (STEL) | [2] |
| ACGIH Threshold Limit Value (TLV) | 0.02 mg/m³ (respirable fraction, 8-hr TWA); 0.1 mg/m³ (inhalable fraction, 8-hr TWA) | |
| EPA Hazardous Waste Corrosivity Criterion | An aqueous solution with a pH ≤ 2 or ≥ 12.5 is considered a corrosive hazardous waste. While not specific to manganese, this is a general characteristic to consider. | [5] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and comply with all federal, state, and local regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling Manganese(II) tartrate
This document provides essential safety and logistical information for handling Manganese(II) tartrate in a laboratory setting. The guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like other manganese compounds, presents potential health risks. Overexposure to manganese can lead to a condition known as "manganism," which is characterized by neurological symptoms similar to Parkinson's disease.[1][2] Symptoms of overexposure can include weakness, lethargy, speech and psychological disturbances, paralysis, and tremors.[3] Therefore, appropriate personal protective equipment (PPE) is crucial to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.[4][5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust and splashes.[2][4][6][7][8]
-
Skin Protection:
-
Respiratory Protection:
-
If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA approved respirator.[2][9][12]
-
For exposures up to 10 mg/m³, an N95, R95, or P95 particulate respirator is recommended.[12]
-
For higher concentrations, a full-facepiece respirator with N100, R100, or P100 filters, or a powered air-purifying respirator (PAPR) may be necessary.[12]
-
Occupational Exposure Limits
Adherence to established occupational exposure limits is critical for preventing overexposure to manganese and its compounds.
| Organization | Exposure Limit (as Mn) | Notes |
| OSHA (PEL) | 5 mg/m³ | Ceiling limit, not to be exceeded at any time.[1][3][9] |
| NIOSH (REL) | 1 mg/m³ | 10-hour time-weighted average (TWA).[9][12] |
| 3 mg/m³ | Short-term exposure limit (STEL).[9][12] | |
| ACGIH (TLV) | 0.02 mg/m³ | 8-hour TWA (respirable fraction).[1][9] |
| 0.1 mg/m³ | 8-hour TWA (inhalable fraction).[1] |
Handling and Storage
Handling:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][9]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5][6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]
-
Store away from incompatible materials such as strong oxidizing agents.[12]
Spill and Disposal Plan
Spill Response: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum up the spilled material, avoiding dust generation.[4] Do not use compressed air to clean surfaces.[11]
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.[9]
Caption: Workflow for responding to a this compound spill.
Disposal:
-
Dispose of this compound waste as hazardous waste in accordance with local, state, and federal regulations.[4][9]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
References
- 1. worksitemed.com [worksitemed.com]
- 2. uprm.edu [uprm.edu]
- 3. 3m.com [3m.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Manganese compounds and fume (as Mn) [cdc.gov]
- 13. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
